Itacitinib (INCB039110) is an ATP-competitive small molecule inhibitor that selectively targets the JAK homology 1 (JH1) tyrosine kinase domain of JAK1 [1].
The diagram below illustrates the core JAK-STAT signaling pathway and this compound's specific inhibitory action.
Figure 1: this compound selectively inhibits cytokine signaling via JAK1. Cytokine binding activates receptor-associated JAKs, which phosphorylate STAT proteins. This compound binds to JAK1's kinase domain, blocking downstream STAT activation and pro-inflammatory gene transcription.
This compound's high selectivity for JAK1 has been quantitatively established through biochemical and cellular assays, as summarized in the table below.
Table 1: Biochemical and Cellular Potency (IC₅₀) of this compound [1]
| Assay Type | JAK1 | JAK2 | JAK3 | TYK2 |
|---|---|---|---|---|
| Biochemical Enzyme Assay (nM) | 3.2 nM | 71.6 nM | >2000 nM | 818 nM |
| Cellular pSTAT Assay (nM) | 144 nM | 1412 nM | >5000 nM | 4519 nM |
Key Findings from Preclinical Data:
Preclinical studies utilized established models to demonstrate this compound's efficacy in reducing inflammation without compromising anti-tumor immunity.
Table 2: Summary of Key Preclinical Experimental Models [3]
| Model Type | Inducing Agent / Cell Type | Key Measured Outcomes | Finding with this compound |
|---|---|---|---|
| In Vivo CRS | Concanavalin-A or anti-CD3ε antibody in mice | Plasma cytokines (IFN-γ, IL-6, etc.) | Significantly reduced multiple CRS-related cytokines |
| CAR T-cell Co-culture | Human CAR T-cells with target tumor cells | Cytokine levels, CAR T-cell proliferation, tumor cell killing | Reduced cytokines; did not inhibit CAR T-cell proliferation or cytotoxicity |
| In Vivo Tumor Model | CD19-CAR T-cells in tumor-bearing mice | Tumor growth, CAR T-cell expansion | Unabated antitumor activity and CAR T-cell expansion |
Detailed Methodologies:
[1 - (RLU_experimental / RLU_max)] * 100. This compound did not impair cytotoxicity [3].This compound represents a targeted therapeutic strategy with a well-characterized mechanism, high JAK1 selectivity, and promising clinical data for inflammatory complications of novel immunotherapies.
Itacitinib is a selective JAK1 inhibitor that has been investigated in clinical settings, including in combination with CAR-T cell therapy for diffuse large B-cell lymphoma (DLBCL) [1]. The table below summarizes the key information gathered from the search results.
| Aspect | Details from Search Results |
|---|---|
| Drug Class | Selective Janus kinase 1 (JAK1) inhibitor [2] |
| Clinical Context | Studied for pre-modulation in DLBCL receiving CAR-T cell therapy (Axi-cel) [1] |
| Dosing in Clinical Trial | 200 mg administered orally once daily [1] |
| Key Pharmacokinetic Consideration | Concomitant use of strong CYP3A4 inhibitors is an exclusion criterion in clinical trials, indicating a clinically significant metabolic pathway [1] |
| Clinical Efficacy Note | A phase III trial (GRAVITAS-301) showed a higher day-28 Overall Response Rate (ORR) vs. placebo (74% vs. 66%), but the difference did not meet the prespecified threshold for statistical significance [2] |
Although specific protocols for this compound were not detailed in the search results, the general methodologies for evaluating drug-CYP3A4 interactions are well-established in drug development. The diagram below outlines a typical clinical DDI study workflow.
Clinical DDI study workflow
The search results describe the following standard approaches used in such analyses [3] [4]:
| Disease Model | Model Induction Method | Itacitinib Dosing Regimen | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Graft-versus-Host Disease (GvHD) | Major histocompatibility complex-mismatched mouse model | Prophylactic and therapeutic dosing | Significantly inhibited weight loss; improved GvHD clinical scores; improved survival [1]. | |
| Hemophagocytic Lymphohistiocytosis (HLH) | CpG-induced (Secondary HLH); LCMV-infected Prf1-/- mice (Primary HLH) | Oral administration | Improved survival & clinical scores in CpG-model; suboptimal efficacy in LCMV-induced primary HLH [2]. | |
| Inflammatory Bowel Disease | Three distinct mouse models (e.g., TNBS-induced colitis) | Oral and localized intracolonic (cannula) administration | Reduced symptom severity; accelerated recovery; localized low-dose administration was highly efficacious [3]. | |
| Arthritis | Experimentally-induced rodent model | Oral administration | Ameliorated symptoms and pathology in a dose-dependent manner [3]. | |
| Cytokine Release Syndrome (CRS) | ConA or anti-CD3ε antibody-induced mouse model | 60 or 120 mg/kg, orally (prophylactic or therapeutic) | Significantly and dose-dependently reduced multiple CRS-related cytokines (e.g., IFN-γ, IL-6) [4]. | |
| CAR T-cell Anti-tumor Activity | CD19+ tumor-bearing immunodeficient (NSG) mice | Oral treatment concurrent with CAR T-cell transfer | Did not inhibit the antitumor activity of adoptively transferred human CD19-CAR T-cells [4]. |
Here are the methodologies for key experiments that provide the foundational evidence for this compound's application.
This model assessed this compound's potential to prevent CRS without compromising CAR T-cell function [4].
This study compared the efficacy of this compound against other JAK inhibitors [2].
This model demonstrated the effect of localized JAK1 inhibition [3].
This compound is a novel, potent, and selective inhibitor of Janus kinase 1 (JAK1) [3]. It targets the JAK-STAT signaling pathway, which is central to the transduction of signals for over 50 cytokines and growth factors [5]. The following diagram illustrates the signaling pathway and this compound's mechanism.
This compound selectively inhibits JAK1, blocking downstream STAT phosphorylation and pro-inflammatory gene transcription [4] [3] [5].
The general workflow for in vivo efficacy studies typically involves model establishment, compound administration, and multi-faceted endpoint analysis, as summarized below.
General workflow for this compound in vivo efficacy studies, encompassing model establishment, dosing, and multi-parameter analysis [4] [3] [2].
Itacitinib (INCB039110) is a selective Janus kinase 1 (JAK1) inhibitor currently in development for various immunological and oncological indications, most notably for the treatment of acute and chronic graft-versus-host disease (GVHD) [1]. As a small molecule therapeutic, this compound targets the JAK-STAT signaling pathway, which functions as a central communication node for over 50 cytokines and plays a pivotal role in immune regulation, hematopoiesis, and inflammation [2]. The JAK-STAT pathway has been implicated in numerous disease states, including autoimmune conditions, hematological disorders, and certain cancers [3] [2]. This compound is administered orally as a sustained-release (SR) tablet formulation, which allows for once-daily dosing with improved pharmacokinetic properties including a longer half-life and reduced peak-to-trough ratio compared to immediate-release formulations [4]. This comprehensive technical review examines the absorption, distribution, metabolism, and excretion properties of this compound, along with clinical pharmacokinetics and pharmacologically-based dosing recommendations.
The diagram below illustrates the JAK-STAT signaling pathway and this compound's specific mechanism of action at the molecular level.
Figure 1: JAK-STAT Signaling Pathway and this compound Mechanism of Action. This compound selectively inhibits JAK1, preventing phosphorylation and subsequent activation of STAT proteins, thereby modulating downstream gene transcription involved in inflammation and immune responses.
This compound is administered orally as a sustained-release tablet formulation, which was specifically designed to provide once-daily dosing convenience with improved pharmacokinetic parameters compared to immediate-release formulations [4]. The absorption profile of this compound is characterized by a complex, dose-dependent nonlinear absorption process with dual first-order absorption pathways and lag times [5].
Key Absorption Parameters:
Once absorbed, this compound demonstrates a distribution profile consistent with many small molecule kinase inhibitors, characterized by extensive tissue distribution and moderate plasma protein binding.
Distribution Characteristics:
This compound undergoes extensive hepatic metabolism, which represents the primary elimination pathway for the drug.
Table 1: this compound Metabolism Profile
| Metabolic Characteristic | Details | Clinical Implications |
|---|---|---|
| Primary Metabolic Pathway | Hepatic metabolism via cytochrome P450 system [4] | Significant drug-drug interactions with CYP3A modulators |
| Specific CYP Isoenzyme | CYP3A4 (primary) [4] [1] | Contraindicated with strong CYP3A inducers; requires dose adjustment with strong inhibitors |
| Effect of Strong CYP3A Inhibition | 42-39% decrease in clearance [5] [1] | Dose reductions recommended: 300 mg → 200 mg; 400 mg → 300 mg; 600 mg → 400 mg |
| Effect of Strong CYP3A Induction | Approximately 80% decrease in exposure [4] | Concomitant use not recommended |
Unlike many pharmaceutical agents, renal elimination plays a minimal role in the clearance of this compound, which has significant implications for dosing in patients with renal impairment.
Excretion Pathways:
Table 2: The Effect of Renal Impairment on this compound Pharmacokinetics
| Renal Function Group | Cmax Ratio vs. Normal (90% CI) | AUC0-∞ Ratio vs. Normal (90% CI) | Dosing Recommendation |
|---|---|---|---|
| Normal Renal Function (eGFR ≥90 mL/min/1.73 m²) | Reference [4] | Reference [4] | Standard dosing |
| Severe Renal Impairment (eGFR <30 mL/min/1.73 m², not on dialysis) | 1.65 (1.13-2.39) [4] | 2.23 (1.56-3.18) [4] | No dose adjustment recommended [4] |
| ESRD (Period 1) (dosed before hemodialysis) | 0.71 (0.49-1.03) [4] | 0.81 (0.57-1.16) [4] | No dose adjustment recommended; administer regardless of dialysis timing [4] | | ESRD (Period 2) (dosed after hemodialysis) | 0.83 (0.57-1.20) [4] | 0.95 (0.66-1.35) [4] | No dose adjustment recommended; administer regardless of dialysis timing [4] |
The geometric mean ratios presented in Table 2 demonstrate that severe renal impairment results in increased this compound exposure (65% increase in Cmax and 123% increase in AUC), while end-stage renal disease patients showed similar or slightly reduced exposure compared to those with normal renal function [4]. Despite these variations, the magnitude of exposure changes was not considered clinically relevant based on the overall risk-benefit profile of this compound, and no dose adjustments are recommended for any degree of renal impairment [4].
Hepatic impairment has a more substantial effect on this compound pharmacokinetics, consistent with its extensive hepatic metabolism.
Table 3: The Effect of Hepatic Impairment on this compound Pharmacokinetics
| Hepatic Function Group | Cmax Ratio vs. Normal (90% CI) | AUC0-∞ Ratio vs. Normal (90% CI) | Clinical Implications |
|---|---|---|---|
| Normal Hepatic Function | Reference [6] | Reference [6] | Standard dosing |
| Moderate Hepatic Impairment (Child-Pugh B) | 1.95 (1.14-3.35) [6] | 2.51 (1.54-4.08) [6] | ~2.5-fold increase in total exposure; final dosing recommendations pending phase III data | | Severe Hepatic Impairment (Child-Pugh C) | 3.48 (1.94-6.23) [6] | 4.08 (2.41-6.89) [6] | ~4-fold increase in total exposure; dose reduction likely required |
The substantial increase in this compound exposure observed in patients with hepatic impairment reflects the critical role of hepatic metabolism in the drug's elimination [6]. Unlike renal impairment, hepatic dysfunction significantly affects this compound clearance, necessitating careful consideration of dosing in this population.
Population pharmacokinetic analyses have identified several additional factors that influence this compound disposition:
Renal Impairment Study Design: The effect of renal impairment on this compound pharmacokinetics was evaluated using a single-dose, open-label, parallel-group study design [4]. Participants were classified into renal function groups based on estimated glomerular filtration rate (eGFR) calculated using the Modification of Diet in Renal Disease equation. The study included participants with normal renal function (eGFR ≥90 mL/min/1.73 m²; n=10), severe renal impairment (eGFR <30 mL/min/1.73 m², not on dialysis; n=8), and end-stage renal disease (eGFR <30 mL/min/1.73 m², on hemodialysis; n=8) [4]. In the ESRD group, participants received this compound in two treatment periods: once 4 hours before hemodialysis and once 1 hour after hemodialysis completion to assess dialyzability [4].
Hepatic Impairment Study Design: The hepatic impairment study followed an open-label, parallel-group design where participants with moderate hepatic impairment (Child-Pugh B, n=8), severe hepatic impairment (Child-Pugh C, n=6), and normal hepatic function (n=8) received a single 300-mg dose of this compound after an overnight fast [6]. Blood samples were collected serially through 96 hours after dosing, with an additional sample at 4 hours post-dose for protein binding determination [6].
This compound concentrations in biological matrices were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [4]:
Population pharmacokinetic modeling was conducted using nonlinear mixed-effects modeling approaches [5] [1]. The structural model that best described this compound pharmacokinetics was a two-compartment model with first-order elimination and dose-dependent nonlinear absorption with dual first-order absorption pathways with lag times [5]. The final dataset included 3686 pharmacokinetic samples from 321 participants, providing robust parameter estimates [1].
Based on available pharmacokinetic data, the following evidence-based dosing recommendations can be made:
While this compound was initially developed for GVHD, recent research has explored expanded clinical applications:
| Parameter | Summary of Findings |
|---|---|
| Primary Elimination Route | Metabolism, primarily via Cytochrome P450 3A4 (CYP3A4) [1] [2] [3]. |
| Renal Clearance | Minimal; approximately 8.4% of a dose is excreted unchanged in urine [1]. |
| Effect of Renal Impairment | No clinically significant impact on exposure; no dose adjustment recommended for any degree of renal impairment, including end-stage renal disease with hemodialysis [1] [2] [4]. |
| Key Drug-Drug Interactions | Strong CYP3A4 Inhibitors (e.g., Itraconazole): Increase exposure (~5-fold AUC increase). Dose reduction is recommended [4] [3]. Strong CYP3A4 Inducers (e.g., Rifampin): Decrease exposure (~80% AUC reduction). Combination should be avoided [3]. | | Reported Half-Life | Not explicitly quantified in the available literature. |
The following sections elaborate on the data behind the summary and its significance for clinical development and use.
A population pharmacokinetic (PopPK) model has been developed, which describes this compound's profile using a two-compartment model with first-order elimination and a complex, dual-pathway absorption process [2] [4]. Key findings from PopPK analyses include:
A dedicated open-label, single-dose study assessed the impact of renal function on this compound pharmacokinetics [1].
The following diagram illustrates this compound's primary disposition pathway and the key factors influencing its clearance, based on the studies cited.
This compound's pharmacokinetics are primarily defined by CYP3A4 metabolism. The absence of a reported half-life in available literature is a data gap, but comprehensive studies show its clearance is significantly affected only by strong CYP3A4 inhibitors, necessitating a dose reduction in such cases [4] [3].
| Indication | Development Phase | Therapeutic Context | Key Findings / Status |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) [1] | Phase 2 | Combination with Pembrolizumab (anti-PD-1) in treatment-naïve, metastatic NSCLC. | 67% best overall response rate; median progression-free survival of 23.8 months. |
| Myelofibrosis [2] | Phase 2 | Monotherapy or combination with low-dose Ruxolitinib after Ruxolitinib treatment. | Modest spleen volume reduction; potential benefit for patients who discontinued Ruxolitinib due to cytopenias. |
| Cytokine Release Syndrome (CRS) [3] | Phase 2 | Prophylaxis for CRS induced by CAR T-cell therapy. | Preclinical data shows dose-dependent cytokine reduction without inhibiting CAR T-cell antitumor activity; trial is ongoing (NCT04071366). |
| Graft-versus-Host Disease (GVHD) [4] | Recent status unclear | Investigation in various clinical trials. | No recent development reports identified as of early 2025 [5]. |
| Bronchiolitis Obliterans Syndrome [6] | Market Forecast | Potential future therapy. | Forecasted sales data from 2031; development status not specified in available results. |
For research and development purposes, here are the methodologies and key findings from pivotal recent studies.
In Vitro Co-culture Model:
In Vivo Mouse Model:
This compound is a selective Janus kinase 1 (JAK1) inhibitor [7] [6]. It blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the signaling of multiple pro-inflammatory cytokines that use the JAK-STAT pathway, such as IL-6, IFN-γ, and others [3] [6].
The diagram below illustrates the JAK-STAT signaling pathway and this compound's mechanism of action.
JAK-STAT signaling pathway and this compound inhibition.
This compound (INCB039110) is a selective Janus kinase 1 (JAK1) inhibitor that has demonstrated significant potential across multiple therapeutic areas, including oncology, graft-versus-host disease (GVHD), and inflammatory conditions. The JAK-signal transducer and activator of transcription (STAT) pathway serves as a central signaling hub for more than 50 cytokines, playing pivotal roles in immune regulation, hematopoiesis, and inflammation [1]. This compound's mechanism of action involves selective inhibition of JAK1-mediated signaling, which includes key cytokines such as IL-6, IFN-γ, and others implicated in pathological inflammatory processes and tumor microenvironment signaling. This selectivity profile differentiates this compound from less selective JAK inhibitors, potentially offering an improved risk-benefit ratio by minimizing off-target effects associated with JAK2, JAK3, and TYK2 inhibition [2].
The rationale for this compound development spans several clinical contexts. In hematologic malignancies, simultaneous inhibition of both phosphatidylinositol 3-kinase δ (PI3Kδ) and JAK-STAT pathways has been proposed to enhance antitumor efficacy due to their complementary roles in tumor cell proliferation and survival [3]. In acute GVHD, this compound targets the cytokine storm responsible for tissue damage following allogeneic hematopoietic cell transplantation [4]. More recently, this compound has been investigated for preventing cytokine release syndrome (CRS) associated with chimeric antigen receptor (CAR) T-cell therapy, where it demonstrates potential to reduce inflammatory cytokines without compromising CAR T-cell antitumor activity [2].
Phase I trials of this compound have typically employed open-label designs incorporating dose-escalation followed by expansion cohorts to evaluate safety, tolerability, pharmacokinetics, and preliminary efficacy across different clinical contexts. The primary objectives consistently focus on establishing the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and characterizing the safety profile. Secondary objectives generally include assessment of pharmacodynamic effects, preliminary antitumor activity, and evaluation of pharmacokinetic parameters [3] [5].
Most trials have implemented a standard 3+3 design for dose escalation, where cohorts of 3-6 patients receive escalating doses of this compound until predefined dose-limiting toxicity (DLT) criteria are met. The DLT evaluation period typically spans the first treatment cycle (28 days in oncology trials, 14 days in GVHD trials). Upon determination of the MTD, expansion cohorts enroll additional patients to further characterize safety, tolerability, and preliminary efficacy at the RP2D [3] [5] [4].
Eligibility criteria across this compound Phase I trials have been tailored to the specific clinical context:
Key exclusion criteria typically included uncontrolled infections, significant cardiovascular disease, inadequate bone marrow function, and concurrent use of strong CYP3A4 inhibitors or inducers that might affect this compound metabolism.
Table 1: this compound Dose Escalation Across Phase I Clinical Trials
| Clinical Context | Dose Levels Evaluated | Recommended Phase II Dose | Administration Schedule |
|---|---|---|---|
| B-cell Lymphoma (with PI3Kδ inhibitor) | 100 mg twice daily (combination) | INCB040093 100 mg twice daily + this compound 300 mg once daily | Oral [3] |
| Advanced Solid Tumors (with chemotherapy) | 200 mg, 300 mg, 400 mg once daily | This compound 300 mg + nab-paclitaxel 125 mg/m² + gemcitabine 1000 mg/m² | Oral (this compound) with IV chemotherapy [5] |
| Acute GVHD (with corticosteroids) | 200 mg, 300 mg once daily | 200 mg once daily (based on favorable risk-benefit) | Oral [4] |
| CAR T-cell-induced CRS (preclinical) | 50-100 nM (IC50) | N/A (prophylactic setting) | Oral (proposed) [2] |
Dose escalation trials have demonstrated that this compound exhibits acceptable tolerability across multiple clinical contexts. In the B-cell lymphoma trial combining this compound with the PI3Kδ inhibitor INCB040093, the recommended Phase II dose was established as INCB040093 100 mg twice daily plus this compound 300 mg once daily. Notably, the combination demonstrated promising activity in select lymphoma subtypes, with response rates of 67% in classic Hodgkin lymphoma and 31% in nongerminal center B-cell-like diffuse large B-cell lymphoma [3].
In the solid tumor trial combining this compound with nab-paclitaxel and gemcitabine, the initial dose level (this compound 400 mg) was not tolerated due to hematologic toxicities. After protocol-specified dose reductions and incorporation of granulocyte colony-stimulating factor (G-CSF) support, the maximum tolerated dose was established as this compound 300 mg with standard doses of nab-paclitaxel (125 mg/m²) and gemcitabine (1000 mg/m²). However, subsequent evaluation revealed high rates of grade 3/4 neutropenia (60%), prompting further dose reduction to this compound 200 mg once daily in the subsequent cohort [5].
Table 2: Safety Profile of this compound Across Clinical Trials
| Trial Population | Most Common Treatment-Emergent Adverse Events | Grade 3/4 Adverse Events | Dose-Limiting Toxicities |
|---|---|---|---|
| B-cell Lymphoma (n=72 combination) | Pneumonia, pyrexia | Pneumonia (n=5), pyrexia (n=4) | Gastrointestinal bleed (monotherapy, n=1) [3] |
| Advanced Solid Tumors (n=55) | Fatigue, neutropenia | Fatigue, neutropenia (dose-dependent) | Hematologic DLTs (n=6 patients) [5] |
| Acute GVHD (n=29) | Diarrhea (48.3%) | Anemia (38%) | Grade 3 thrombocytopenia (n=1, 300 mg group) [4] |
| CAR T-cell therapy (preclinical) | Not applicable | Not applicable | No DLTs on CAR T-cell function [2] |
The safety profile of this compound has been characterized across these clinical trials. In the B-cell lymphoma study, the most common serious adverse events with monotherapy were pneumonia (n=5) and pyrexia (n=4), while the combination showed Pneumocystis jiroveci pneumonia (n=5), pneumonia unrelated to P jiroveci (n=5), and pyrexia (n=4). Interestingly, grade 3 or higher transaminase elevations were less common with the combination therapy compared to monotherapy [3].
In the acute GVHD trial, this compound was well tolerated at both 200 mg and 300 mg dose levels, with only one dose-limiting toxicity reported (grade 3 thrombocytopenia in a patient with preexisting thrombocytopenia). The most common nonhematologic treatment-emergent adverse event was diarrhea (48.3%), while anemia occurred in 38% of patients. Importantly, all patients receiving this compound were able to decrease corticosteroid use over time, suggesting potential steroid-sparing benefits [4].
This compound has demonstrated promising clinical activity across various B-cell lymphoma subtypes. In the Phase I study of relapsed/refractory B-cell lymphoma, INCB040093 monotherapy showed activity across multiple lymphoma subtypes, with 63% of patients (5/8) with follicular lymphoma responding to monotherapy. The addition of this compound provided enhanced efficacy in select subtypes, with response rates of 67% (14/21) in classic Hodgkin lymphoma compared to 29% (5/17) with monotherapy, and 31% (4/13) in nongerminal center B-cell-like DLBCL [3].
In the solid tumor trial, the combination of this compound with nab-paclitaxel and gemcitabine demonstrated an overall response rate of 24% (13/55), with all responses classified as partial responses. Responses were observed across all this compound doses (200, 300, and 400 mg) and in patients with various tumor types, including pancreatic cancer, breast cancer, and non-small cell lung cancer [5].
In the context of acute GVHD, this compound demonstrated encouraging efficacy with day 28 overall response rates of 78.6% in the 200 mg group and 66.7% in the 300 mg group. The response rates were comparable between patients with treatment-naive aGVHD (75.0%) and those with steroid-refractory aGVHD (70.6%), suggesting potential utility in this challenging patient population [4].
Preclinical studies investigating this compound for prevention of CAR T-cell-induced cytokine release syndrome have demonstrated that this compound can significantly and dose-dependently reduce levels of multiple cytokines implicated in CRS, including IFN-γ, IL-6, and TNF-α. Importantly, at clinically relevant doses that mimic human JAK1 pharmacologic inhibition, this compound did not significantly inhibit proliferation or antitumor killing capacity of three different human CAR T-cell constructs (GD2, EGFR, and CD19). In an in vivo model, antitumor activity of CD19-CAR T-cells remained unabated by oral this compound treatment [2].
Protocol 1: T-cell Proliferation Assay
Protocol 2: CAR T-cell Cytotoxicity Assay
Protocol 3: Mouse CRS Models
Protocol 4: Cytokine Measurement and JAK-STAT Pathway Inhibition
Figure 1: JAK-STAT Signaling Pathway and this compound Mechanism of Action This diagram illustrates the central role of JAK-STAT signaling in cytokine-mediated inflammatory responses and the targeted inhibition by this compound. Cytokine binding initiates receptor activation, followed by JAK1-mediated STAT phosphorylation, which translocates to the nucleus driving transcription of inflammatory genes. This process contributes to pathological conditions including cytokine release syndrome (CRS), graft-versus-host disease (GVHD), and tumor microenvironment inflammation. This compound selectively inhibits JAK1 activation, thereby blocking downstream STAT phosphorylation and subsequent inflammatory gene transcription.
Figure 2: Phase I Dose Escalation Trial Design for this compound This workflow outlines the standard 3+3 design implemented in this compound Phase I trials. The process begins with protocol development and patient screening, followed by sequential cohort enrollment at escalating dose levels (typically starting at 200 mg once daily). Each cohort undergoes rigorous dose-limiting toxicity (DLT) assessment during the first treatment cycle. Based on DLT incidence, decisions are made to escalate to the next dose level, declare the maximum tolerated dose (MTD), or potentially de-escalate if excessive toxicity occurs. Once the MTD is determined, expansion cohorts enroll additional patients at the recommended Phase II dose (RP2D) for further safety and efficacy characterization.
This compound has demonstrated an acceptable safety profile and promising clinical activity across multiple Phase I trials in diverse patient populations, including relapsed/refractory B-cell lymphoma, advanced solid tumors, and acute GVHD. The successful dose escalation schemes have established recommended Phase II doses ranging from 200 mg to 300 mg once daily depending on clinical context and combination partners. The selective JAK1 inhibition offered by this compound appears to maintain therapeutic efficacy while potentially minimizing class-associated toxicities.
Future directions for this compound development include ongoing evaluation in novel combination regimens and emerging therapeutic applications. The prevention of CAR T-cell-induced CRS represents a particularly promising area, with a phase II clinical trial already initiated (NCT04071366) based on compelling preclinical evidence [2]. Additionally, further exploration of this compound in inflammatory conditions and as a steroid-sparing agent in GVHD management appears warranted based on the preliminary clinical data. As the understanding of JAK-STAT pathway biology continues to evolve, this compound may find additional applications in targeting microenvironmental signaling pathways that support tumor growth and immune evasion.
Graft-versus-host disease (GVHD) remains a major cause of morbidity and non-relapse mortality following allogeneic hematopoietic stem cell transplantation (HSCT), occurring in 30-60% of patients [1]. While calcineurin inhibitors (e.g., tacrolimus, cyclosporine) combined with methotrexate or mycophenolate mofetil represent the traditional standard for GVHD prophylaxis, these approaches incompletely protect against GVHD and carry significant toxicities [1]. This compound is an oral, selective Janus kinase 1 (JAK1) inhibitor that has emerged as a promising immunomodulatory strategy for GVHD prevention by targeting key cytokine pathways involved in alloreactive T-cell activation and tissue inflammation [2] [3]. The JAK-STAT pathway serves as a crucial intracellular signaling mechanism for numerous cytokines implicated in GVHD pathogenesis, including IFN-γ, IL-6, and others that signal through JAK1 [1]. By selectively inhibiting JAK1, this compound potentially dampens the inflammatory cascade that drives GVHD while possibly preserving beneficial graft-versus-leukemia effects through more targeted immunomodulation compared to broad immunosuppressants.
This compound exerts its pharmacological effects through potent and selective inhibition of Janus kinase 1 (JAK1), with additional activity against JAK2, though with lower selectivity [3]. The drug functions as a small molecule ATP-competitive inhibitor that blocks phosphorylation and activation of downstream STAT proteins, thereby interrupting cytokine-driven inflammatory signaling central to GVHD pathogenesis.
Figure 1: Mechanism of JAK-STAT pathway inhibition by this compound. This compound targets JAK1 and JAK2 tyrosine kinases, preventing phosphorylation and activation of STAT proteins and subsequent pro-inflammatory gene transcription involved in GVHD pathogenesis.
Preclinical models have demonstrated that JAK1 inhibition significantly reduces GVHD severity while preserving graft-versus-leukemia effects [1]. The selectivity for JAK1 may offer advantages over broader JAK inhibitors by potentially reducing hematologic toxicities associated with JAK2 inhibition, which is critical for normal hematopoiesis [4]. This mechanistic rationale underpins the investigation of this compound in GVHD prophylaxis regimens, particularly in high-risk settings such as haploidentical transplantation where cytokine release syndrome and severe GVHD remain significant challenges [2].
Recent clinical evidence supports the potential of this compound for GVHD prophylaxis, particularly in haploidentical hematopoietic cell transplantation (haplo-HCT). A 2025 phase 2 clinical trial published in Blood represents the most current evidence, evaluating this compound combined with standard GVHD prophylaxis in 42 patients undergoing haploidentical transplantation [2].
Table 1: Efficacy Outcomes of this compound for GVHD Prophylaxis in Haploidentical Transplantation
| Outcome Measure | Results | Assessment Timepoint |
|---|---|---|
| CRS Incidence | 0% grade 2-5; 78% grade 1; 22% grade 0 | Day +100 |
| Acute GVHD (grade 3-4) | 0% | Day +180 |
| Acute GVHD (grade 2) | 21.9% cumulative incidence | Day +100 |
| Moderate/Severe Chronic GVHD | 5% cumulative incidence | 1 year |
| Relapse | 14% cumulative incidence | 2 years |
| Overall Survival | 80% | 1 year |
| Non-Relapse Mortality | 8% cumulative incidence | Day +180 |
| Graft Failure | 0% | Day +100 |
This single-arm study demonstrated that this compound, when added to standard GVHD prophylaxis with post-transplant cyclophosphamide (PtCy), resulted in exceptionally low rates of severe cytokine release syndrome (CRS) and acute GVHD [2]. All patients experienced only grade 0 or 1 CRS, with no cases of grade 2-5 CRS observed. Notably, no patients developed grade 3-4 acute GVHD through day +180, and the cumulative incidence of moderate or severe chronic GVHD at one year was only 5% [2]. These outcomes compare favorably to historical controls receiving PtCy-based prophylaxis alone, suggesting potential added benefit from JAK1 inhibition during the critical early post-transplant period.
While the focus here is on prophylaxis, it is informative to understand this compound's performance in GVHD treatment settings, which provides insight into its overall efficacy and safety profile:
Table 2: this compound Efficacy in GVHD Treatment Contexts
| Trial | Patient Population | Intervention | Primary Outcome | Key Findings |
|---|---|---|---|---|
| GRAVITAS-301 [4] [5] | Newly diagnosed acute GVHD (n=439) | This compound + corticosteroids vs placebo + corticosteroids | ORR at day 28: 74% vs 66.4% (NS) | No significant improvement in ORR; improved complete response rate in post-hoc analysis |
| Phase 2 LR GVHD Trial [6] | Low-risk acute GVHD (n=70) | This compound monotherapy vs corticosteroid controls (n=140) | ORR at day 28: 89% vs 86% (NS) | Fewer serious infections with this compound (27% vs 42%, p=0.04) |
The GRAVITAS-301 trial in initial GVHD treatment did not meet its primary endpoint, showing no significant improvement in overall response rate with this compound plus corticosteroids compared to placebo plus corticosteroids (74.0% vs 66.4%, p=NS) [4] [5]. However, a subsequent post-hoc analysis revealed a significantly improved complete response rate with this compound [4]. Importantly, in the low-risk GVHD treatment trial, this compound monotherapy demonstrated comparable efficacy to corticosteroids with a superior safety profile, particularly regarding serious infections [6]. This promising safety profile is particularly relevant for prophylaxis applications where extended exposure is anticipated.
The following protocol is adapted from the recent haploidentical transplantation trial [2] with additional methodological details:
Inclusion Criteria:
Exclusion Criteria:
This compound Administration:
Concomitant GVHD Prophylaxis:
Baseline Assessments (Day -7 to -3):
Monitoring During Prophylaxis:
Supportive Care:
Primary Efficacy Endpoint:
Secondary Endpoints:
Sample Size Justification: Based on the recent phase 2 trial [2], a sample size of 42 patients provides 80% power to detect an improvement in 1-year GRFS from 30% in historical controls to 50% with this compound-containing prophylaxis (α=0.05, two-sided).
Statistical Methods:
The safety profile of this compound in GVHD prophylaxis appears manageable based on available evidence [2]. Key considerations include:
Hematologic Monitoring:
Infection Prevention:
Drug-Drug Interactions:
Emerging biomarker strategies may help identify patients most likely to benefit from this compound-containing prophylaxis:
Biomarker Signatures:
Future Research Directions:
This compound represents a promising addition to the GVHD prophylaxis arsenal, particularly in high-risk settings such as haploidentical transplantation. The recent phase 2 trial evidence demonstrates favorable outcomes with low rates of severe CRS and acute GVHD, acceptable toxicity profile, and promising survival metrics [2]. The selective JAK1 inhibition mechanism offers a targeted approach to modulating alloreactive immune responses while potentially preserving protective immunity and graft-versus-leukemia effects. The detailed protocol provided herein offers researchers and clinicians a framework for implementing this compound-containing prophylaxis regimens with appropriate monitoring and management strategies. Future randomized trials will be essential to definitively establish the role of JAK1 inhibition in GVHD prevention across diverse transplant settings.
The table below summarizes key dosing regimens and pharmacokinetic findings from clinical studies.
| Indication / Study Context | Dosing Regimen | Key Findings / Exposure Data |
|---|---|---|
| GVHD Prophylaxis (Haploidentical Transplant) | 200 mg once daily [1] | Low rates of cytokine release syndrome (CRS) and acute GVHD; 1-year overall survival of 80% [1]. |
| Renal Impairment (PK Study) | Single 300 mg dose [2] | Systemic exposure was not clinically significantly altered in severe renal impairment or ESRD; no dose adjustment recommended [2]. |
| Ulcerative Colitis (Dosing Strategy) | 25 mg BID to 100 mg QD [3] | Fecal concentrations exceeded JAK1 IC50, minimizing systemic exposure (mean Cmax 18.9 nM for 25 mg; 84.4 nM for 100 mg) [3]. |
| Hepatocellular Carcinoma (Phase Ib) | 400 mg once daily [4] | Study to evaluate safety and efficacy as a second-line treatment; recruitment completed Dec 2022 [4]. |
| Drug-Drug Interactions (CYP3A4) | 300 mg (with inhibitors/inducers) [5] | Strong CYP3A4 inhibitors increase exposure (~64%); inducers decrease it (~80%). No adjustment with mild inhibitors or inducers [2] [5]. |
This single-dose, open-label study assessed the impact of renal function on this compound exposure [2].
This research aimed to understand this compound's distribution to the colon to inform UC dosing [3].
This compound selectively inhibits Janus kinase 1 (JAK1), a key component of the JAK-STAT pathway that transmits signals from over 50 cytokines and is implicated in autoimmune diseases, GVHD, and cancer [6]. The diagram below illustrates this pathway and this compound's site of action.
The table below summarizes the core quantitative data from the phase I studies evaluating itacitinib combinations [1].
| Trial Component | This compound + Epacadostat (Group A) | This compound + Parsaclisib (Group B) |
|---|---|---|
| Patient Numbers | n=47 [1] | n=90 (Combination therapy) [1] |
| Dosing | This compound (100–400 mg QD) + Epacadostat (50–300 mg BID) [1] | This compound (100–400 mg QD) + Parsaclisib (0.3–10 mg QD) [1] |
| Most Common TRAEs | Fatigue, Nausea, Pyrexia, Vomiting [1] | Fatigue, Pyrexia, Diarrhea [1] |
| Objective Response Rate (ORR) | 0% [1] | 7.1% (in a cohort with this compound 100 mg + Parsaclisib 0.3 mg) [1] |
| Maximum Tolerated Dose (MTD) | Not Reached [1] | Not Reached [1] |
| Key Translational Findings | Minor increase in tumor CD8+ T-cell infiltration; minor changes in 6 plasma proteins [1] | Downregulation of 20 plasma proteins involved in immune cell function; no observed change in CD8+ T-cell infiltration [1] |
The following methodology is based on the phase I platform study (NCT02559492) that evaluated these combinations [1] [2].
The combinations were based on a strong preclinical hypothesis that simultaneously targeting multiple immunosuppressive pathways in the tumor microenvironment would enhance antitumor immunity [1].
This diagram illustrates the scientific rationale behind the combinations. The goal was to use This compound (a JAK1 inhibitor) to reduce immunosuppressive myeloid cells, epacadostat (an IDO1 inhibitor) to reverse T-cell suppression, and parsaclisib (a PI3Kδ inhibitor) to diminish regulatory T-cell (Treg) function. The hypothesis was that these would work synergistically to enhance the activity of effector T-cells and overcome resistance to checkpoint inhibitors [1].
For drug development professionals, these trials offer critical insights:
The combination of This compound (a JAK1 inhibitor) with a PTCy-based regimen builds upon the established role of JAK/STAT pathway inhibition in modulating immune responses [1]. This approach aims to enhance GVHD prophylaxis while maintaining a myeloablative conditioning intensity.
The clinical workflow below outlines the key components and timing of this combination regimen. The DOT script defines the structure, colors, and relationships for this protocol visualization.
Diagram Title: Combination GVHD Prophylaxis Clinical Workflow
Key Components of the Regimen
This regimen integrates a JAK inhibitor into a established transplant protocol.
Understanding PTCy pharmacokinetics is crucial as exposure levels correlate with efficacy and toxicity. The table below summarizes key parameters from a pediatric study using a myeloablative busulfan-based regimen; these principles are foundational for adult dosing [3].
| Pharmacokinetic Parameter | Cyclophosphamide (Pre-HSCT Dose) | Cyclophosphamide (Post-HSCT Dose, PTCy) | Clinical Correlation |
|---|---|---|---|
| AUC (Area Under the Curve) | Pattern similar to post-HSCT dose | Pattern similar to pre-HSCT dose | Higher cumulative AUC linked to hemorrhagic cystitis [3] |
| Metabolic Ratio (Cy/CCP) | Increases with subsequent doses | Increases with subsequent doses | Higher cumulative CCP AUC linked to veno-occlusive disease [3] |
| Cmax (Maximum Concentration) | Data from analysis | Data from analysis | No notable differences in PK parameters for patients with/without GVHD [3] |
This compound exerts its effects by inhibiting the JAK/STAT signaling pathway, a primary driver of immune cell activation. The DOT script below generates a diagram of this pathway and this compound's site of action.
Diagram Title: JAK/STAT Signaling Pathway and this compound Inhibition
Successfully implementing this regimen requires careful attention to several factors.
While this combination therapy shows promise, several questions remain and warrant further investigation.
Graft-versus-host disease (GVHD) remains a formidable complication following allogeneic hematopoietic stem cell transplantation (HSCT), occurring when donor immunocompetent T cells recognize recipient tissues as foreign and mount an immune response. Traditional treatment has relied heavily on systemic corticosteroids (SCS), which carry significant toxicities including hyperglycemia, hypertension, osteonecrosis, and increased susceptibility to serious infections. The pressing need for more targeted therapies has brought JAK-STAT pathway inhibition to the forefront of GVHD management. Itacitinib, a selective JAK1 inhibitor, represents an innovative therapeutic approach that modulates key cytokine pathways involved in GVHD pathogenesis while potentially avoiding the broad immunosuppressive effects of corticosteroids.
The JAK-STAT pathway serves as a critical signaling node for over 50 cytokines, with JAK1 playing a central role in inflammatory processes relevant to GVHD. Preclinical models have demonstrated that IFN-γ and IL-6 cytokine pathways, which signal primarily through JAK1 and JAK2, are fundamentally involved in the activation of alloreactive T cells that damage GVHD target organs. This compound's selective inhibition of JAK1 potentially offers a superior safety profile compared to broader JAK inhibitors, particularly regarding hematologic toxicities that have limited other JAK inhibitors in this vulnerable patient population. The mechanistic rationale for this compound in GVHD extends beyond T-cell modulation to include disruption of the cytokine release syndrome (CRS), an inflammatory process that often accompanies haploidentical transplantation and contributes to early morbidity.
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Target | Selective JAK1 inhibitor |
| Mechanism in GVHD | Inhibits JAK-STAT signaling of pro-inflammatory cytokines (IFN-γ, IL-6) |
| Primary Indications | Low-risk acute GVHD (monotherapy); GVHD prevention (combination therapy) |
| Administration | Oral, once daily |
| Typical Dose | 200 mg daily |
| Development Status | Phase 2/3 trials, not yet FDA-approved for GVHD |
The most compelling evidence for this compound in GVHD treatment comes from a multicenter, phase 2 trial (NCT03846479) investigating this compound monotherapy in low-risk acute GVHD. This study utilized validated clinical and biomarker staging criteria (Minnesota standard risk and MAGIC Ann Arbor 1) to identify patients with low-risk GVHD who would likely respond to corticosteroid therapy. In this trial, 70 patients received this compound monotherapy (200 mg/day for 28 days, with responders eligible for a second 28-day cycle), while outcomes were compared to 140 matched control patients treated with systemic corticosteroids. The striking findings revealed that this compound was not only non-inferior to corticosteroids but demonstrated several advantages, including significantly faster initial response (81% vs 66% at day 7, P=0.02) and comparable high response rates at day 28 (89% vs 86%, P=0.67). Perhaps most importantly, this compound treatment resulted in significantly fewer serious infections within 90 days (27% vs 42%, P=0.04), attributable to reductions in viral and fungal infections, without increasing the risk of relapse [1] [2].
The long-term outcomes from this study further support this compound's potential as a corticosteroid-sparing alternative. At one year post-treatment, there were no significant differences between this compound and corticosteroid-treated groups in key transplant outcomes: nonrelapse mortality (4% vs 11%, P=0.21), relapse incidence (18% vs 21%, P=0.64), chronic GVHD development (28% vs 33%, P=0.33), or overall survival (88% vs 80%, P=0.11). The safety profile favored this compound with less severe leukopenia (16% vs 31%, P=0.02) and no other grade ≥3 adverse events occurring in >10% of patients. These findings position this compound as a promising therapeutic alternative that can effectively control GVHD while reducing corticosteroid-related morbidity, particularly infectious complications that significantly impact transplant recovery and quality of life [1] [2].
The prophylactic application of this compound represents another promising approach, particularly in the setting of haploidentical hematopoietic cell transplantation (haplo-HCT) where GVHD and cytokine release syndrome (CRS) present significant challenges. An open-label, single-arm phase 1 study (NCT03755414) evaluated this compound combined with standard GVHD prophylaxis (tacrolimus, mycophenolate mofetil, and post-transplant cyclophosphamide) in 42 patients undergoing haplo-HCT for hematologic malignancies. Patients received this compound 200 mg daily starting from day -3 through either day +100 or +180, followed by a 2-month taper. The remarkable findings demonstrated exceptionally low rates of severe GVHD, with no cases of grade 3-4 acute GVHD through day +180 and only a 5% one-year cumulative incidence of moderate or severe chronic GVHD. Additionally, despite CRS occurring in 78% of patients, all cases were grade 1 in severity, representing a significant improvement compared to historical rates of 17% for grade 3-5 CRS following peripheral blood haplo-HCT [3] [4] [5].
The transplantation outcomes in this prevention study were particularly noteworthy. All patients achieved successful engraftment with no cases of primary graft failure, demonstrating that this compound does not compromise engraftment. The median time to neutrophil engraftment was 15 days and platelet engraftment occurred at a median of 22 days. The comprehensive efficacy was reflected in GVHD-free relapse-free survival (GRFS) rates of 85% at day +180 and 79% at one year, substantially higher than historical controls of 36-43% for peripheral blood haplo-HCT. Importantly, this compound prophylaxis did not appear to compromise the graft-versus-leukemia effect, with cumulative incidence of relapse at 10% and 14% at one and two years, respectively, and overall survival of 87% and 80% at the same time points [3] [4].
Table 2: Clinical Efficacy Outcomes of this compound in GVHD
| Outcome Measure | Low-Risk aGVHD Treatment (NCT03846479) | GVHD Prevention in Haplo-HCT (NCT03755414) |
|---|---|---|
| Patient Population | 70 with low-risk aGVHD | 42 undergoing haploidentical transplantation |
| Day 28 ORR | 89% (this compound) vs 86% (SCS) | N/A (prevention study) |
| Day 7 Response | 81% (this compound) vs 66% (SCS), P=0.02 | N/A |
| Grade 3-4 aGVHD | Similar to control (P=0.88 for flare) | 0% through day +180 |
| Serious Infections (90d) | 27% (this compound) vs 42% (SCS), P=0.04 | Not specifically reported |
| cGVHD (1-year) | 28% (this compound) vs 33% (SCS) | 5% (moderate/severe) |
| Relapse (1-year) | 18% (this compound) vs 21% (SCS) | 10% |
| Overall Survival (1-year) | 88% (this compound) vs 80% (SCS) | 80% |
The successful implementation of this compound monotherapy depends critically on appropriate patient selection. The phase 2 trial (NCT03846479) enrolled patients aged 12 years and older with previously untreated acute GVHD classified as low-risk using combined clinical and biomarker criteria. Clinical criteria followed the Minnesota standard risk classification, which assesses GVHD symptom severity at diagnosis. Biomarker staging utilized the Mount Sinai Acute GVHD International Consortium (MAGIC) algorithm probability based on serum concentrations of ST2 and REG3α, categorizing patients as Ann Arbor 1 (low-risk). Key inclusion requirements included absolute neutrophil count (ANC) ≥500/μL and platelet count sustainable above 20,000/μL without transfusion. Exclusion criteria encompassed uncontrolled infections, significant organ dysfunction, concurrent chronic GVHD, malignancy relapse requiring immunosuppression discontinuation, and previous JAK inhibitor treatment [1] [2].
The biomarker assessment protocol requires specific methodological attention. Blood samples (5 mL serum) should be collected at GVHD diagnosis and shipped overnight to a specialized laboratory capable of performing the MAGIC algorithm analysis. The MAGIC algorithm incorporates both ST2 (a biomarker of tissue damage and inflammation) and REG3α (a biomarker specific for GI tract damage) to generate an Ann Arbor score (1-3) that predicts NRM risk. Samples must be processed within 30 hours of collection to ensure biomarker stability. The integration of clinical (Minnesota standard risk) and biomarker (Ann Arbor 1) criteria identifies approximately 50% of all GVHD patients as low-risk, with an expected 12-month NRM of approximately 10%. This careful patient selection is crucial for maximizing therapeutic efficacy while minimizing risks [1] [2].
The recommended dosing regimen for this compound monotherapy in low-risk acute GVHD is 200 mg administered orally once daily for an initial 28-day cycle. Responding patients may receive a second 28-day cycle, after which this compound is discontinued without tapering. Importantly, dose modifications are not permitted per the protocol, though up to 5 doses may be missed for toxicity management (e.g., nausea, difficulty swallowing) and made up at the end of the cycle. Concurrent medications should include continuation of prior GVHD prophylaxis agents (e.g., calcineurin inhibitors) according to institutional protocols, plus standard antimicrobial prophylaxis against viruses, fungi, and Pneumocystis jirovecii. Drug interaction precautions should be observed, particularly regarding strong CYP3A4 inhibitors, and patients should be instructed to avoid foods that significantly inhibit CYP3A4 [1] [2].
Response assessment should be conducted systematically at predefined intervals. The protocol specifies clinical evaluation and GVHD staging at screening, then weekly for 8 weeks, with less frequent assessments continuing through day 365. GVHD grading should follow established MAGIC guidance, with specific attention to the skin, gastrointestinal tract, and liver. Treatment discontinuation criteria include: (1) worsening of GVHD within 3 days; (2) failure to respond within 7 days for grade III GVHD or 14 days for grade II GVHD; (3) physician discretion; (4) patient withdrawal; or (5) nonadherence. Patients removed from treatment for GVHD progression or lack of response should initiate prednisone ≥1 mg/kg per day or equivalent as salvage therapy. The efficacy endpoints should include overall response rate (ORR) at day 28 (complete response, very good partial response, or partial response), time to initial response, incidence of symptomatic flares, and long-term outcomes including nonrelapse mortality, relapse incidence, chronic GVHD development, and overall survival [1] [2].
The prevention protocol for haploidentical transplantation was evaluated in an open-label, single-arm trial (NCT03755414) that included 42 patients with hematologic malignancies undergoing peripheral blood haploidentical hematopoietic cell transplantation. Key eligibility criteria included age ≥18 years, available haploidentical donor (related, ≥18 years), and adequate organ function defined as left ventricular ejection fraction ≥45%, estimated glomerular filtration rate ≥50 mL/min/1.73m², bilirubin ≤2.0 mg/dL (except for Gilbert's syndrome), ALT/AST ≤3× upper limit of normal, and diffusing capacity for carbon monoxide (DLCO) ≥50% predicted. The conditioning regimens varied based on patient factors and institutional standards, with 79% receiving myeloablative conditioning (primarily Flu-Bu4 [48%] or Flu-Fx TBI [31%]) and 21% receiving reduced-intensity conditioning [3].
The This compound administration schedule for prevention initiates earlier than in the treatment setting. This compound 200 mg daily is started on day -3 (three days before transplantation) and continued through either day +100 or +180, followed by a 2-month taper. All patients receive standard GVHD prophylaxis with post-transplant cyclophosphamide (PtCy) on days +3 and +4, tacrolimus starting on day +5 (target level 5-15 ng/mL), and mycophenolate mofetil (MMF) from day +5 to +35. Engraftment monitoring should include daily complete blood counts with differential from day +5 until neutrophil engraftment (first of three consecutive days with ANC ≥500/μL) and platelet engraftment (first of seven consecutive days with platelets ≥20,000/μL without transfusion). The primary efficacy endpoints for prevention studies include incidence of primary graft failure and incidence of grade 3-4 acute GVHD, while secondary endpoints encompass CRS incidence and severity, nonrelapse mortality, relapse incidence, and GVHD-free relapse-free survival [3] [4].
The assessment and monitoring for cytokine release syndrome (CRS) represents a critical component of the prevention protocol. CRS grading should follow established criteria (e.g., Lee et al., 2014), with careful attention to fever, hypotension, hypoxia, and end-organ dysfunction. In the phase 1 prevention study, remarkably, despite 78% of patients developing CRS, all cases were grade 1, manifesting primarily as fever without hypotension or hypoxia requiring vasopressors or supplemental oxygen. This compares favorably to historical controls where 17% of patients receiving peripheral blood haplo-HCT experienced grade 3-5 CRS. Routine monitoring should include daily temperature checks, blood pressure monitoring, and symptom assessment during the initial engraftment period (typically days +5 to +15). The management protocol for more severe CRS should include supportive care and consideration of IL-6 pathway inhibitors like tocilizumab for severe cases, though this was not necessary in the study population receiving this compound prophylaxis [3] [4].
The comprehensive safety assessment of this compound requires diligent monitoring for both class-specific and drug-specific adverse events. Based on available clinical trials, this compound demonstrates a favorable safety profile compared to corticosteroids, with particular advantages in infectious complications. The most common adverse events reported in clinical trials include thrombocytopenia (34.9% with this compound combination therapy vs 34.7% with placebo) and anemia (29.8% vs 25.0%). Notably, this compound monotherapy resulted in less severe leukopenia compared to corticosteroids (16% vs 31%, P=0.02). No other grade ≥3 adverse events occurred in >10% of this compound-treated patients in the monotherapy trial. Routine monitoring should include complete blood counts with differential weekly for the first 4 weeks, then at least monthly thereafter, with more frequent monitoring in patients developing cytopenias [1] [6].
Infection surveillance represents a critical component of safety monitoring, though this compound demonstrates advantages over corticosteroids in this domain. The phase 2 monotherapy trial reported significantly fewer serious infections within 90 days with this compound compared to corticosteroids (27% vs 42%, P=0.04), attributable to reductions in viral and fungal infections. All patients should receive standard antimicrobial prophylaxis against viruses (e.g., acyclovir for herpes simplex virus), fungi, and Pneumocystis jirovecii. Regular monitoring for CMV and EBV viremia should be performed according to institutional standards, typically weekly through day 100, then every 2-4 weeks through day 180. Hepatic monitoring should include liver function tests at baseline and regularly during treatment, as the JAK-STAT pathway is involved in various liver functions, though significant hepatotoxicity has not been prominently reported with this compound [1] [2].
The successful implementation of this compound therapy, particularly in the low-risk GVHD setting, depends on accurate biomarker assessment using the MAGIC algorithm. The laboratory protocol for MAGIC biomarker assessment begins with collection of 5 mL of serum in a serum separator tube, which should be centrifuged within 2 hours of collection and aliquoted into cryovials for storage at -80°C until shipment. Samples should be shipped overnight on dry ice to a certified MAGIC laboratory. The analytical method employs ELISA-based quantification of ST2 and REG3α concentrations, which are then incorporated into the MAGIC algorithm probability formula: MAGIC Algorithm Probability = e^(−5.67 + 1.96 × ln[ST2] + 1.06 × ln[REG3α]) / (1 + e^(−5.67 + 1.96 × ln[ST2] + 1.06 × ln[REG3α])). This probability score is translated into Ann Arbor stages (1-3), with Ann Arbor 1 (low-risk) corresponding to the optimal candidates for this compound monotherapy [1] [2].
The turnaround time for MAGIC biomarker results is typically within 30 hours of sample receipt, enabling timely treatment decisions. Quality control measures should include validation of sample integrity (no hemolysis, proper processing and storage), use of standardized ELISA kits with appropriate controls, and participation in proficiency testing programs. Interpretation guidelines should recognize that the MAGIC algorithm provides both diagnostic and prognostic information, with Ann Arbor 1 patients having significantly lower nonrelapse mortality (approximately 10% at 12 months) compared to higher stages. This stratification allows for precision medicine approaches to GVHD therapy, reserving more intensive immunosuppression for higher-risk patients while leveraging this compound's favorable safety profile in lower-risk populations [1] [2].
This compound (INCB039110) is formulated as immediate-release tablets for oral administration, with the standard clinical dose being 200 mg once daily. The pharmaceutical development has focused on optimizing bioavailability and consistent exposure, with the tablet formulation demonstrating favorable pharmacokinetic properties in clinical studies. Under anticipated storage conditions, this compound tablets exhibit good stability, though specific storage recommendations should follow manufacturer guidelines, typically at room temperature protected from moisture. The drug substance is characterized as a small molecule inhibitor with selective binding affinity for JAK1, exhibiting minimal off-target kinase activity based on preclinical profiling. From a pharmacokinetic perspective, this compound is metabolized primarily through CYP3A4 pathways, necessitating awareness of potential drug-drug interactions with strong CYP3A4 inhibitors or inducers [6].
The current regulatory status of this compound for GVHD indications remains investigational, as the drug has not yet received FDA approval for any GVHD-related indication. The developmental trajectory has experienced both promising successes and setbacks. A phase 3 trial (GRAVITAS-301, NCT03139604) evaluating this compound in combination with corticosteroids as first-line treatment for acute GVHD did not meet its primary endpoints, demonstrating no significant improvement in overall response rate at day 28 or non-relapse mortality at month 6 compared to placebo plus corticosteroids. However, the subsequent focused development in biomarker-stratified populations (low-risk GVHD) and prevention settings has generated more encouraging results. The path to approval will likely require additional randomized, controlled trials in these specific populations, potentially leveraging the compelling efficacy and safety signals observed in phase 2 studies to support accelerated approval pathways [6].
Table 3: Key Clinical Trials of this compound in GVHD
| Trial Identifier | Phase | Setting | Intervention | Primary Endpoints |
|---|---|---|---|---|
| NCT03846479 | Phase 2 | Low-risk aGVHD treatment | This compound monotherapy vs SCS | ORR at day 28 |
| NCT03755414 | Phase 1 | GVHD and CRS prevention in haplo-HCT | This compound + Tac/MMF/PtCy | Graft failure, grade 3-4 aGVHD |
| NCT03139604 (GRAVITAS-301) | Phase 3 | Treatment-naïve aGVHD | This compound + SCS vs placebo + SCS | ORR at day 28, NRM at 6 months |
| NCT03584516 | Phase 3 | Chronic GVHD | This compound + corticosteroids | Efficacy measures |
This compound represents a promising therapeutic agent in the evolving landscape of GVHD management, particularly as a corticosteroid-sparing alternative in low-risk acute GVHD and as a prophylactic agent in haploidentical transplantation. The compelling efficacy data from phase 2 trials, coupled with a favorable safety profile especially regarding infectious complications, position this compound as a potential paradigm-shifting therapy in these specific contexts. The strategic application of biomarker-directed patient selection exemplifies the movement toward precision medicine in transplant medicine, maximizing therapeutic benefits while minimizing risks. The additional benefit in CRS prevention further expands this compound's potential utility in the challenging setting of haploidentical transplantation.
The future development of this compound will likely focus on several key areas. First, validation studies in larger, randomized controlled trials are needed to confirm the promising results observed in phase 2 trials, particularly for the low-risk GVHD monotherapy approach. Second, combination strategies with other novel agents may further enhance efficacy while maintaining the favorable safety profile. Third, refinement of biomarker criteria may identify additional patient populations who could benefit from this compound-based approaches. Finally, ongoing investigation into the optimal duration of therapy and tapering strategies will help maximize long-term outcomes. As the field continues to evolve, this compound represents an important addition to the armamentarium against GVHD, potentially offering improved outcomes and reduced toxicity for patients undergoing allogeneic hematopoietic cell transplantation.
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, debilitating constitutional symptoms, and progressive cytopenias. The clinical phenotype of both primary MF and secondary MF (post-polycythemia vera and post-essential thrombocythemia) is dominated by splenomegaly and constitutional symptoms, with a tendency toward vascular complications and blast transformation [1]. The pathogenesis of MF centers on dysregulation of the JAK-STAT signaling pathway, primarily driven by mutations in JAK2, CALR, or MPL genes, leading to abnormal cytokine expression and inflammatory signaling [2] [1].
Itacitinib (INCB039110) is an investigational, selective JAK1 inhibitor that preferentially targets JAK1 over JAK2 [3] [4]. This selectivity may potentially translate to improved efficacy in controlling MF-related symptoms while minimizing myelosuppressive toxicities associated with broader JAK inhibition. The drug's mechanism involves competitive inhibition of ATP binding to JAK1's kinase domain, thereby modulating the signaling of cytokines involved in MF pathogenesis, including those contributing to inflammation, symptom burden, and disease progression [3]. In vitro models have demonstrated that this compound lacks significant suppression of hematopoiesis, suggesting a potentially favorable myelotoxicity profile compared to less selective JAK inhibitors [4].
Clinical evaluations of this compound in myelofibrosis have explored both monotherapy and combination approaches, with efficacy assessed through standardized endpoints including spleen volume reduction (SVR) and total symptom score (TSS) improvement.
A 2024 phase 2 study investigated this compound in two distinct cohorts of MF patients over a 24-week period [5]. The study revealed differential responses based on treatment approach:
Cohort A (this compound 200 mg QD + low-dose ruxolitinib ≤15 mg daily, n=13): Patients receiving the combination therapy achieved a mean spleen volume reduction of +6.9% (standard deviation ±27.5%) at week 24, indicating no aggregate spleen volume reduction. However, by week 12, the mean SVR was -1.6% (±14.7%), with 9 of 13 patients (69.2%) achieving some degree of SVR at this earlier timepoint [5].
Cohort B (this compound 600 mg QD monotherapy in previously ruxolitinib-treated patients, n=10): The monotherapy cohort demonstrated more substantial spleen responses, with a mean SVR of -3.0% (±34.7%) at week 24 and -24.6% (±21.7%) at week 12. Seven of ten patients (70%) achieved SVR at week 12, maintaining response in three patients (30%) through week 24 [5].
Table 1: Efficacy Outcomes from Phase 2 Study of this compound in Myelofibrosis
| Parameter | Cohort A (Combination) | Cohort B (Monotherapy) |
|---|---|---|
| Regimen | This compound 200 mg QD + ruxolitinib ≤15 mg/day | This compound 600 mg QD |
| Patient Population | Stable on ruxolitinib | Previously ruxolitinib-treated |
| Sample Size | n=13 | n=10 |
| Mean SVR at Week 12 (SD) | -1.6% (±14.7%) | -24.6% (±21.7%) |
| Patients with SVR at Week 12 | 9/13 (69.2%) | 7/10 (70%) |
| Mean SVR at Week 24 (SD) | +6.9% (±27.5%) | -3.0% (±34.7%) |
| Patients with SVR at Week 24 | 5/13 (38.5%) | 3/10 (30%) |
A 2024 network meta-analysis of 9 randomized controlled trials (n=2,340) provided context for this compound's potential position within the JAK inhibitor landscape for MF [2]. This comprehensive analysis demonstrated that different JAK inhibitors exhibit variable efficacy profiles:
The analysis highlighted that no substantial overall survival benefits have been observed with newer JAK inhibitors compared to ruxolitinib, emphasizing the continued need for novel therapeutic approaches [2].
Table 2: Comparative Efficacy of JAK Inhibitors in Myelofibrosis (24-Week Outcomes)
| JAK Inhibitor | SVR ≥35% Response Rate | TSS ≥50% Response Rate | Hematological Safety Profile |
|---|---|---|---|
| Ruxolitinib | 42% | High | Risk of cytopenias |
| Fedratinib | 47% | Comparable to ruxolitinib | More tolerable with thrombocytopenia |
| Pacritinib | 19% | Moderate | Lower risk of grade 3/4 anemia/thrombocytopenia |
| Momelotinib | 27% | High | Lower risk of grade 3/4 anemia/thrombocytopenia |
| This compound | ~30% (monotherapy at wk 24) | Not fully reported in available literature | Minimal myelosuppression in vitro |
The safety profile of this compound from the phase 2 study demonstrated a generally manageable adverse event profile consistent with other JAK inhibitors in MF [5]. The most frequent treatment-emergent adverse events (TEAEs) across both cohorts included anemia (n=8), diarrhea (n=8), and fatigue (n=8). The most common grade ≥3 TEAEs were anemia (n=6), thrombocytopenia (n=5), fatigue (n=3), and diarrhea (n=2) [5].
Notably, the study reported no unexpected safety signals, suggesting that this compound's toxicity profile falls within the expected spectrum for JAK inhibitor therapy in this patient population [5]. The potentially reduced myelosuppressive risk suggested by in vitro models [4] may position this compound favorably for MF patients with pre-existing cytopenias, though larger studies are needed to confirm this potential advantage.
The ongoing LIMBER-213 trial (NCT04821791) is a two-part, phase 2, open-label study designed to evaluate the safety, tolerability, and efficacy of this compound immediate release tablets in participants with primary or secondary myelofibrosis who have received prior ruxolitinib and/or fedratinib monotherapy [6].
Table 3: Key Eligibility Criteria for LIMBER-213 Trial
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Diagnosis | Overt PMF per 2016 WHO criteria or SMF per 2008 IWG-MRT criteria | Prior JAK inhibitor other than ruxolitinib or fedratinib |
| Disease Risk | At least Intermediate-1 per DIPSS | ≥10% myeloid blasts in peripheral blood or bone marrow |
| Prior Therapy | Received prior ruxolitinib and/or fedratinib monotherapy | Inability to taper from current JAK inhibitor over 14 days |
| Splenomegaly | Palpable spleen ≥5 cm below LCM or volume ≥450 cm³ on imaging | Prior splenectomy or splenic irradiation within 6 months |
| Laboratory | Platelets ≥50 × 10⁹/L at screening | Laboratory values outside protocol-defined ranges |
Total Symptom Score (TSS) Assessment:
Spleen Volume Measurement:
Quality of Life Assessment:
The following diagram illustrates the design and participant flow of the phase 2 LIMBER-213 clinical trial:
The following diagram illustrates the key efficacy assessments and their timing in this compound clinical trials:
This compound represents a promising JAK1-selective inhibitor under investigation for patients with myelofibrosis who have received prior JAK inhibitor therapy. Current evidence suggests:
The ongoing LIMBER-213 trial will provide more robust data on this compound's efficacy in MF patients previously treated with ruxolitinib and/or fedratinib, particularly regarding its ability to achieve clinically meaningful symptom control and spleen volume reduction [6]. Future studies should explore this compound in combination with novel agents beyond JAK inhibitors and investigate its potential effects on bone marrow fibrosis and mutant allele burden, which represent key unmet needs in MF therapeutics.
Itacitinib (INCB039110) is a potent and selective small-molecule inhibitor of Janus kinase 1 (JAK1) that has emerged as a promising immunomodulatory agent for cancer therapy. As a key component of the JAK-STAT signaling pathway, JAK1 mediates intracellular signaling for numerous cytokines and growth factors involved in immune cell activation, inflammation, and cancer progression. The selective inhibition profile of this compound differentiates it from broader JAK inhibitors, potentially offering a more targeted approach to modulating the tumor microenvironment (TME) while minimizing off-target effects. Particularly relevant to cancer immunotherapy is this compound's ability to influence CD8+ T-cell infiltration, differentiation, and function within tumors—critical determinants of response to immune checkpoint inhibitors and other immunotherapies.
CD8+ T lymphocytes represent the primary cytotoxic effectors of the adaptive immune system against cancer. Their abundance, spatial distribution, and functional state within the TME strongly correlate with clinical outcomes across multiple solid tumor types. Tumors are frequently categorized as "inflamed/hot," "immune-excluded," or "immune-desert/cold" based on CD8+ T-cell infiltration patterns, with these classifications carrying significant prognostic and therapeutic implications. However, T-cell exhaustion—a state of progressive dysfunction characterized by upregulated inhibitory receptors, impaired cytokine production, and reduced cytotoxic capacity—often develops in chronic antigenic environments like tumors, limiting effective antitumor immunity.
This application note provides a comprehensive overview of this compound's mechanisms, quantitative effects on CD8+ T-cells, and detailed experimental protocols for investigating its activity in preclinical models, supporting drug development efforts aimed at optimizing combination immunotherapy strategies.
The JAK-STAT pathway serves as a crucial signaling node for numerous cytokines and growth factors that shape antitumor immunity. Upon cytokine binding to cell surface receptors, JAK family kinases (JAK1, JAK2, JAK3, TYK2) phosphorylate each other and specific tyrosine residues on receptor subunits, creating docking sites for STAT transcription factors. Once phosphorylated, STATs dimerize and translocate to the nucleus where they regulate expression of target genes involved in inflammation, cell survival, proliferation, and differentiation. Chronic JAK-STAT activation, particularly through persistent interferon signaling, contributes to an immunosuppressive TME by upregulating immune checkpoint molecules and promoting T-cell exhaustion.
This compound specifically targets JAK1 with an IC50 of approximately 50-100 nM in cellular assays, significantly lower than its inhibition constants for other JAK family members. This selectivity is biologically important as JAK1 pairs with JAK2, JAK3, or TYK2 to mediate signaling for cytokines particularly relevant to antitumor immunity, including IL-6, IFN-γ, IL-10, and common gamma-chain cytokines (IL-2, IL-7, IL-15, IL-21). By preferentially inhibiting JAK1, this compound dampens excessive inflammatory signaling while potentially preserving beneficial immune functions mediated through other JAK isoforms.
This compound influences CD8+ T-cell function through multiple interconnected mechanisms in the TME:
Reversal of T-cell exhaustion: Chronic antigen exposure and inflammatory signaling in tumors drive CD8+ T-cells toward an exhausted state characterized by increased expression of inhibitory receptors (PD-1, LAG-3, TIM-3, TIGIT) and impaired effector functions. This compound reduces chronic interferon signaling that sustains this exhausted phenotype, potentially restoring T-cell functionality, particularly when combined with checkpoint inhibitors [1] [2].
Modulation of cytokine production: this compound dose-dependently reduces levels of multiple inflammatory cytokines implicated in immunosuppression and pathology, including IFN-γ, IL-6, TNF-α, and others. This cytokine modulation alters the immunosuppressive network within the TME, indirectly enhancing CD8+ T-cell function [3].
Reduction of immunosuppressive cells: this compound treatment can diminish the activity and abundance of myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs) that normally inhibit CD8+ T-cell function, thereby indirectly supporting antitumor immunity [2].
Preservation of cytotoxic capacity: Unlike broader immunosuppressive agents, this compound does not significantly inhibit CD8+ T-cell proliferation or antitumor killing capacity across multiple human CAR T-cell constructs (GD2, EGFR, and CD19), suggesting it may selectively target pathological inflammation while sparing critical antitumor functions [3].
Table 1: this compound efficacy across preclinical models of inflammation and cancer
| Disease Model | Dosing Regimen | Key Efficacy Findings | Impact on CD8+ T-cells | Source |
|---|---|---|---|---|
| CAR T-cell-induced CRS | 60-120 mg/kg twice daily (oral) | Significantly reduced multiple inflammatory cytokines (IFN-γ, IL-6, TNF-α); no impairment of CAR T-cell antitumor activity | Preserved CD8+ CAR T-cell proliferation and cytotoxicity | [3] |
| Graft-versus-Host Disease | 60-120 mg/kg twice daily (oral) | Improved clinical scores, reduced inflammatory cytokines; preserved graft-versus-leukemia effect | Reduced CD8+ T-cell infiltration in inflamed colon tissue while maintaining systemic populations | [4] |
| NSCLC (with anti-PD-1) | Clinical phase 2 trial doses | Improved progression-free survival vs. pembrolizumab alone (∼2 years vs. 6.5-10.3 months) | Proliferative burst of CD8+ T-cells with reduced exhaustion markers | [2] |
| Hemophagocytic Lymphohistiocytosis (HLH) | Varied by model | Improved survival in CpG-induced HLH; suboptimal in LCMV-induced primary HLH | Targeted inflammatory and metabolic pathway genes in CD8+ T-cells | [5] |
Table 2: this compound effects on inflammatory cytokines across experimental systems
| Cytokine | Function in TME | Effect of this compound | Experimental System | Magnitude of Reduction |
|---|---|---|---|---|
| IFN-γ | T-cell chemoattraction; upregulates PD-L1; drives exhaustion | Significant reduction | In vitro CAR T-cell assays; mouse CRS models | Dose-dependent (∼40-70%) |
| IL-6 | Pro-inflammatory; promotes MDSC differentiation | Significant reduction | Mouse CRS models; macrophage assays | Dose-dependent (∼50-80%) |
| TNF-α | Pro-inflammatory; endothelial activation | Significant reduction | GvHD models; mouse CRS models | ∼40-60% |
| IL-10 | Immunosuppressive; inhibits T-cell function | Significant reduction | Mouse CRS models | ∼30-50% |
| CCL5 (RANTES) | CD8+ T-cell chemoattractant | Unchanged or increased | Radioresistance models | Not applicable |
| CXCL9/10 | T-cell trafficking chemokines | Unchanged or increased | Radioresistance models | Not applicable |
4.1.1 T-cell Proliferation Protocol
4.1.2 Cytotoxicity Assay Protocol
4.2.1 this compound Administration in Mouse Models
4.2.2 Tumor Infiltrating Lymphocyte (TIL) Analysis
4.2.3 Cytokine Measurement
Diagram 1: this compound mechanism of action in the tumor microenvironment. This compound selectively inhibits JAK1 kinase, interrupting signaling downstream of multiple inflammatory cytokines. This disruption prevents STAT transcription factor phosphorylation, nuclear translocation, and subsequent expression of genes that drive T-cell exhaustion and excessive inflammation.
Diagram 2: Experimental workflow for comprehensive assessment of this compound effects on CD8+ T-cells. The integrated approach combines in vitro functional assays with in vivo tumor models, followed by detailed immune phenotyping of tumor infiltrating lymphocytes (TILs) and cytokine profiling to elucidate mechanisms of action.
The experimental data and protocols outlined in this application note demonstrate that this compound modulates the TME through multifaceted effects on CD8+ T-cell biology. The selective JAK1 inhibition achieved by this compound appears capable of disrupting the feed-forward loops of inflammation and immunosuppression that characterize many solid tumors, while potentially preserving critical antitumor immune functions. This balanced immunomodulation represents a promising approach for combination immunotherapy.
Emerging clinical evidence supports the rational combination of this compound with immune checkpoint inhibitors. In a phase 2 trial of treatment-naïve metastatic non-small cell lung cancer patients, the combination of this compound with pembrolizumab demonstrated a median progression-free survival of nearly two years, substantially longer than the 6.5-10.3 months typically observed with pembrolizumab monotherapy. Mechanistically, this combination was associated with a proliferative burst of CD8+ T-cells and reduced expression of exhaustion markers [2]. Similarly, in patients with relapsed or refractory Hodgkin lymphoma, the JAK1/2 inhibitor ruxolitinib combined with nivolumab showed an impressive two-year overall survival rate of 87% compared to 23.8% with checkpoint inhibition alone [2].
These clinical findings support a model wherein this compound resets the chronic interferon signaling that drives T-cell exhaustion while checkpoint inhibitors directly reinvigorate T-cell function. This complementary mechanism addresses two distinct barriers to effective antitumor immunity simultaneously. Additionally, this compound's ability to reduce inflammatory cytokines like IL-6 may mitigate certain immune-related adverse events associated with checkpoint inhibitors, potentially improving therapeutic indices.
When incorporating this compound into combination therapy development, several factors warrant consideration:
Timing and Sequencing: Preclinical data suggest both prophylactic and therapeutic dosing regimens can be effective, but optimal sequencing with checkpoint inhibitors may depend on the specific tumor context and baseline TME inflammation state [3] [4].
Biomarker Strategy: Development of predictive biomarkers is essential for patient selection. Potential biomarkers include baseline levels of phosphorylated STAT in tumor tissue, inflammatory cytokine profiles, and transcriptomic signatures of interferon response. Monitoring early changes in circulating cytokines may provide pharmacodynamic evidence of target engagement.
Dosing Optimization: The selective JAK1 inhibition achieved by this compound at clinically relevant doses (providing JAK1 IC50 coverage for 4-12 hours depending on dosing regimen) appears sufficient for immunomodulatory effects without completely abrogating essential JAK-STAT signaling [3] [4].
This compound represents a promising immunomodulatory agent that selectively targets JAK1 to reshape the TME and enhance CD8+ T-cell function. The detailed protocols and data summaries provided in this application note support further investigation of this compound in combination with checkpoint inhibitors and other immunotherapies. The balanced immunomodulation achieved through selective JAK1 inhibition—reducing pathological inflammation and T-cell exhaustion while preserving antitumor cytotoxicity—offers a compelling strategy for overcoming resistance to current immunotherapies across multiple solid tumor types.
What are the most frequently observed Dose-Limiting Toxicities (DLTs) for Itacitinib? The most common DLTs observed with this compound, particularly when combined with chemotherapy (nab-paclitaxel and gemcitabine), are hematologic. In a phase Ib/II study, these included grade 3 febrile neutropenia and grade 4 neutropenia [1].
What management strategies are effective for this compound-related neutropenia? Successful management strategies involve a combination of prophylactic support and dose modification [1]. The use of prophylactic Granulocyte Colony-Stimulating Factor (G-CSF) is a key intervention. If hematologic toxicities persist, protocol-defined dose de-escalation of this compound and/or chemotherapeutic agents is recommended.
Does the this compound safety profile differ between patient populations? Yes, the toxicity profile can vary. Management strategies effective in one population may not directly apply to another. The diagram below illustrates the distinct DLT management pathways for different clinical contexts.
The tables below summarize the key DLTs and subsequent dose modifications from a phase Ib/II study of this compound in combination with nab-paclitaxel and gemcitabine for advanced solid tumors [1].
Table 1: Dose-Limiting Toxicities (DLTs) by Dose Level in Phase Ib Study (Part 1)
| Dose Level | This compound | nab-Paclitaxel | Gemcitabine | Prophylactic G-CSF? | DLTs in Cycle 1 | Tolerability |
|---|---|---|---|---|---|---|
| Level 0 | 400 mg QD | 125 mg/m² | 1000 mg/m² | No | 2 DLTs in 5 patients (Grade 3 febrile neutropenia, Grade 4 neutropenia) | Not Tolerable |
| Level -1 | 400 mg QD | 125 mg/m² | 1000 mg/m² | Yes | 3 DLTs in 7 patients | Not Tolerable |
| Level -2 | 300 mg QD | 125 mg/m² | 1000 mg/m² | No | 1 DLT in 8 patients | Tolerable (MTD) |
| Level +2 | 400 mg QD | 100 mg/m² | 750 mg/m² | No | 1 DLT in 7 patients | Tolerable |
Table 2: Dose Expansion & Refinement in Phase II
| Study Part | Patient Population | Regimen | Key Findings & Rationale for Change |
|---|---|---|---|
| Part 2 | Pancreatic Adenocarcinoma | This compound 300 mg + nab-paclitaxel 125 mg/m² + gemcitabine 1000 mg/m² | High rate of Grade 3/4 neutropenia (60%); high discontinuation rate. |
| Part 2A | Pancreatic Adenocarcinoma | This compound 200 mg QD + nab-paclitaxel 125 mg/m² + gemcitabine 1000 mg/m² | Better tolerated, reduced discontinuation and neutropenia rates. |
This section outlines the methodology for identifying and managing DLTs, as referenced in the clinical studies [1] [2].
1. Protocol Definition of DLTs
2. DLT Management Workflow The following diagram maps the decision-making pathway for managing DLTs in a dose-finding study, based on the referenced trial [1].
3. Key Methodological Notes
Answer: No. Current evidence indicates that no dose adjustment is necessary for this compound in patients with any degree of renal impairment [1] [2] [3].
The key evidence comes from a single-dose, open-label study that compared the pharmacokinetics and safety of a 300 mg dose of this compound in participants with normal renal function, severe renal impairment, and ESRD on hemodialysis [1] [2]. The changes in exposure are summarized below.
Table 1: this compound Exposure in Renal Impairment (Relative to Normal Function) [1]
| Patient Group | Hemodialysis Timing | Cmax (Geometric Mean Ratio) | AUC0-∞ (Geometric Mean Ratio) |
|---|---|---|---|
| Severe Renal Impairment | Not on dialysis | 1.65 (1.13 - 2.39) | 2.23 (1.56 - 3.18) |
| End-Stage Renal Disease (ESRD) | 4 hours before dialysis | 0.71 (0.49 - 1.03) | 0.81 (0.57 - 1.16) |
| End-Stage Renal Disease (ESRD) | 1 hour after dialysis | 0.83 (0.57 - 1.20) | 0.95 (0.66 - 1.35) |
Cmax: Maximum plasma drug concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Values are presented as Geometric Mean Ratios (90% Confidence Interval).
Safety Findings: In this study, this compound was well tolerated across all groups. Only three Grade 1 treatment-emergent adverse events were reported, indicating a favorable safety profile in renally impaired patients [1].
Table 2: Key Findings on this compound and Hemodialysis [1]
| Aspect | Finding |
|---|---|
| Dialysis Clearance | The fraction of the this compound dose removed during a 4-hour hemodialysis session was minimal (2.18%). |
| Administration & Dialysis | This compound may be administered to patients undergoing hemodialysis regardless of the timing of the dialysis session. |
For researchers wishing to understand the foundational data, here is a summary of the critical study methodology.
Objective: To evaluate the effect of renal impairment on the plasma exposure of this compound [1].
Study Design:
Pharmacokinetic Sampling:
Bioanalytical Methods:
The rationale for the lack of need for renal dose adjustment is rooted in this compound's elimination pathway.
As the diagram illustrates, this compound is mainly cleared by hepatic metabolism via the Cytochrome P450 3A4 (CYP3A4) enzyme [1] [3]. Renal excretion plays only a minor role, which is why impairment of kidney function does not significantly alter its overall clearance from the body [1].
Clinical pharmacokinetic data indicates that co-administration with strong CYP3A inhibitors significantly increases itacitinib exposure, necessitating specific dose adjustments. [1]
The table below summarizes the quantitative evidence and official recommendations from the population pharmacokinetic (PopPK) analysis.
| Aspect | Details & Quantitative Findings |
|---|---|
| Interaction Mechanism | This compound is metabolized by Cytochrome P450 3A (CYP3A). Strong inhibitors of this enzyme system reduce this compound's clearance, increasing systemic exposure. [1] |
| Impact on Apparent Clearance (CL/F) | Coadministration with a strong CYP3A inhibitor decreases this compound's apparent clearance by 42%. [1] |
| Recommended Dose Reductions | • this compound 300 mg once daily → Reduce to 200 mg once daily • this compound 400 mg once daily → Reduce to 300 mg once daily • this compound 600 mg once daily → Reduce to 400 mg once daily [1] | | Evidence Source | Phase 3 randomized, double-blind study in acute Graft-versus-Host Disease (aGVHD). PopPK model incorporated sparse patient data and enriched healthy volunteer data. [1] |
The following diagram illustrates the metabolic pathway and clinical consequence of the this compound-CYP3A inhibitor interaction.
f_m), co-administration with an inhibitor of that pathway can significantly increase its exposure, raising potential safety risks. [4]For researchers characterizing similar drug interactions, the following workflow and methodologies are recommended.
Reaction Phenotyping: The primary goal is to identify the specific CYP enzymes responsible for a drug's metabolism and determine the fraction metabolized (f_m). [4]
CL_int) using Intersystem Extrapolation Factors (ISEF) to estimate the enzyme's relative contribution. [4]Mechanistic Static Modeling: This initial risk assessment uses the f_m and [I]/K_i ratio in the Rowland-Matin equation to predict the Area Under the Curve Ratio (AUCR). An AUCR ≥ 2 indicates a positive DDI risk and typically warrants further clinical investigation. [4]
Physiologically-Based Pharmacokinetic (PBPK) Modeling: For more refined, quantitative predictions, develop a PBPK model. This integrates in vitro induction/inhibition parameters, system-specific data, and f_m values to simulate the effect of a perpetrator drug on victim drug PK under clinical dosing regimens, as demonstrated for CYP2C induction. [5]
The table below summarizes the effects of hepatic impairment on itacitinib pharmacokinetics after a single 300 mg dose, compared to subjects with normal hepatic function [1] [2].
| Hepatic Function (Child-Pugh Class) | Change in AUC₀–∞ (Total Exposure) | Change in Cₘₐₓ (Maximal Exposure) | Recommended Action |
|---|---|---|---|
| Moderate Impairment (Class B) | ~2.5-fold increase | ~2-fold increase | Dose adjustment may not be needed; monitor closely [2]. |
| Severe Impairment (Class C) | ~4-fold increase | ~3.5-fold increase | Further data needed for final dosing recommendations [2]. |
Additional Safety Context:
The JAKAL trial (Phase 1b) is directly evaluating this compound for advanced or metastatic HCC. The dosing protocol is as follows [3] [4]:
This indicates that a 400 mg daily dose is being studied in HCC patients with mild to moderate hepatic impairment. However, final dosing recommendations for this specific population will depend on the trial's full results.
For researchers needing to evaluate this compound pharmacokinetics in pre-clinical or clinical settings, the methodology below outlines a standard approach, modeled on a published study [1] [2].
Objective: To characterize the single-dose pharmacokinetics and safety of this compound in subjects with normal hepatic function and subjects with moderate and severe hepatic impairment.
Methodology:
The following diagram illustrates the role of this compound in inhibiting the JAK/STAT pathway, which is central to its mechanism of action in conditions like HCC and GVHD.
The following table summarizes the key design and findings from a phase 2 study investigating itacitinib in combination with low-dose ruxolitinib for patients with myelofibrosis [1] [2].
| Trial Aspect | Cohort A (Combination Therapy) | Cohort B (Monotherapy) |
|---|---|---|
| Regimen | This compound 200 mg QD + low-dose Ruxolitinib (≤15 mg total daily dose) [1] | This compound 600 mg QD [1] |
| Patient Profile | Patients tolerating a stable, low dose of ruxolitinib [2] | Patients previously treated with ruxolitinib who discontinued due to toxicity or lack of response [2] |
| Primary Endpoint | Spleen Volume Reduction (SVR) at Week 24 [1] | Spleen Volume Reduction (SVR) at Week 24 [1] |
| Key Efficacy Findings | • Mean SVR at Week 24: +6.9% (increase) • Mean SVR at Week 12: -1.6% • Patients with SVR at Week 24: 5 out of 13 [1] | • Mean SVR at Week 24: -3.0% • Mean SVR at Week 12: -24.6% • Patients with SVR at Week 24: 3 out of 10 [1] | | Common TEAEs (Any Grade) | Anemia, Diarrhea, Fatigue [1] | Anemia, Diarrhea, Fatigue [1] | | Common Grade ≥3 TEAEs | Anemia, Thrombocytopenia, Fatigue, Diarrhea [1] | Anemia, Thrombocytopenia, Fatigue, Diarrhea [1] |
Here are answers to common questions and strategies for addressing challenges in this compound combination therapy.
Q1: What is the primary dose reduction strategy for ruxolitinib-related toxicities explored in recent research?
Q2: Does the combination strategy effectively manage toxicity while preserving efficacy?
Q3: For which patients is the this compound monotherapy (600 mg QD) regimen most appropriate?
Below is a workflow diagram summarizing the key experimental protocol from the phase 2 study, which can serve as a reference for your own trial designs.
The diagram above outlines the core structure of the clinical trial. The key methodologies involved [1] [2]:
The search results highlight one critical consideration for your own experiments:
Q1: Is prophylactic G-CSF support recommended with itacitinib and chemotherapy?
Q2: What are the primary hematologic toxicities to monitor?
Q3: How does this compound's mechanism relate to G-CSF signaling?
The table below summarizes the dose optimization findings from the key clinical trial investigating this compound with nab-paclitaxel and gemcitabine [1].
| This compound Dose | nab-Paclitaxel Dose | Gemcitabine Dose | Prophylactic G-CSF? | Tolerability & Key Findings |
|---|---|---|---|---|
| 400 mg QD | 125 mg/m² | 1000 mg/m² | No | Not tolerated. 2 DLTs (febrile neutropenia, grade 4 neutropenia) in 5 patients [1]. |
| 400 mg QD | 125 mg/m² | 1000 mg/m² | Yes | Not tolerated. 3 DLTs in 7 patients despite G-CSF support [1]. |
| 300 mg QD | 125 mg/m² | 1000 mg/m² | No | Maximum Tolerated Dose (MTD). Deemed tolerable for dose expansion [1]. |
| 300 mg QD (in expansion) | 125 mg/m² | 1000 mg/m² | No | High rate of grade 3/4 neutropenia (60%), leading to treatment discontinuations [1]. |
| 200 mg QD | 125 mg/m² | 1000 mg/m² | No | Recommended Dose. Better tolerated in the untreated pancreatic cancer population [1]. |
| Problem | Potential Cause | Investigative Steps & Solutions |
|---|
| High incidence of Grade 3/4 Neutropenia | Chemotherapy backbone toxicity potentially exacerbated by the combination. | 1. Dose Reduction: De-escalate this compound to 200 mg QD as the primary strategy [1]. 2. Monitor Biomarkers: Track circulating cytokines (e.g., IFN-γ, GM-CSF) to understand the inflammatory context [4] [5]. 3. Consider G-CSF: Implement therapeutic (not prophylactic) G-CSF per standard guidelines to manage episodes [2]. | | Hematologic Dose-Limiting Toxicities (DLTs) in Cycle 1 | Maximum Tolerated Dose (MTD) exceeded. | 1. Follow Protocol: Adhere to the established dose escalation schema from the clinical trial [1]. 2. Prophylactic G-CSF Trial: Test if adding prophylactic G-CSF allows for a higher this compound dose, though evidence suggests limited efficacy for the 400 mg dose [1]. | | Need to Assess JAK/STAT Pathway Engagement | Uncertainty about this compound's target inhibition in the model. | 1. Phospho-STAT Analysis: Use flow cytometry to measure phosphorylation of STAT1 (a key JAK1 downstream target) in immune cells (e.g., CD8+ T cells, macrophages) after stimulation with IFN-γ (JAK1-dependent) [4]. |
To help visualize the experimental setup and underlying biology, use the following diagrams.
This diagram outlines a logical workflow for establishing a dosing regimen and responding to hematologic toxicity, based on the clinical trial experience [1].
This diagram illustrates the signaling pathways of G-CSF and the theoretical targeting of JAK inhibitors, which is crucial for understanding the molecular rationale [2] [4] [3].
When designing your experiments, please consider the following insights from the broader literature:
The following table consolidates data from multiple clinical trials on the frequency of fatigue and nausea [1] [2] [3].
| Study Population & Regimen | Fatigue Incidence | Nausea Incidence | Reported Grade 3/4 Events | Source (Clinical Trial) |
|---|---|---|---|---|
| Advanced Solid Tumors (this compound + nab-paclitaxel + gemcitabine) | Most common grade 3/4 toxicity [1] | Information not specified | Grade 3/4 fatigue occurred [1] | NCT01858883 [1] |
| Advanced Solid Tumors (this compound + Epacadostat) | Most common TEAE [2] | Most common TEAE [2] | Primarily low-grade (Grade 1/2) [2] | - [2] |
| Myelofibrosis (this compound ± Ruxolitinib) | Common TEAE (n=8/23 patients) [3] | Information not specified | Grade ≥3 fatigue (n=3/23 patients) [3] | - [3] |
| Relapsed/Refored B-cell Lymphomas (INCB040093 ± this compound) | Information not specified | Information not specified | Monotherapy: No DLTs; Combination: Manageable safety profile [4] | NCT01905813 [4] |
Here are answers to common questions you might encounter when designing trials or managing patients on this compound.
What is the proposed mechanism behind this compound-induced fatigue and nausea? this compound is a selective JAK1 inhibitor [1] [5]. JAK1 is a critical kinase for signaling pathways of multiple cytokines, including those involved in inflammation and immune responses [6]. Inhibition of JAK1 is the intended mechanism for its anti-cancer and anti-inflammatory effects, but it can also disrupt cytokine signaling that regulates normal physiological processes, potentially leading to side effects like fatigue and nausea [5] [6].
How should fatigue and nausea be monitored and managed in trial participants?
Are these adverse events more common with this compound combinations? Fatigue has been frequently reported across various regimens, including this compound monotherapy and combinations with chemotherapy, PI3Kδ inhibitors, or IDO1 inhibitors [2] [3] [4]. Nausea is also commonly observed in combination therapies [2]. The contribution of concomitant drugs must be considered when attributing causality.
Is there a known relationship between dose and the incidence of these AEs? Evidence suggests a potential relationship. In a phase Ib/II study, a higher dose of this compound (300 mg) combined with chemotherapy led to high rates of discontinuation and toxicity, prompting a dose reduction to 200 mg in a subsequent cohort, which was better tolerated [1]. This indicates that managing these AEs may involve finding the optimal pharmacologically active dose.
The following diagram illustrates the hypothesized biological pathway linking JAK1 inhibition to the emergence of fatigue and nausea, which can be useful for understanding the underlying biology.
Q1: What is the underlying mechanism for itacitinib's low myelosuppression risk?
Q2: What clinical evidence supports the low myelosuppression risk of this compound?
Q3: Are there specific dosing strategies to mitigate myelosuppression when using this compound in combinations?
Q4: In which clinical scenarios is this compound's myelosuppression profile most advantageous?
The table below summarizes quantitative data on this compound's myelosuppression risk from key clinical studies.
Table 1: Clinical Evidence on this compound and Myelosuppression
| Clinical Context | Study Details | Key Findings on Myelosuppression |
|---|---|---|
| Graft-versus-Host Disease (GVHD) [4] | Phase 2 (N=70); this compound monotherapy vs corticosteroids for low-risk acute GVHD. | Grade 3-4 Leukopenia: 16% (this compound) vs 31% (Corticosteroids). |
| Solid Tumors (Phase Ib/II) [5] | This compound combined with nab-paclitaxel & gemcitabine. Dose optimization from 400 mg to 200 mg. | Dose-Limiting Toxicity (DLT): Febrile neutropenia and neutropenia at 400 mg dose. Mitigation: De-escalation to 200 mg QD was better tolerated. |
| Myelofibrosis [2] | Phase 2 (N=23); this compound alone or + low-dose ruxolitinib in patients previously on ruxolitinib. | Limited hematologic adverse events were observed, supporting its use in patients who discontinued ruxolitinib due to hematologic toxicity. |
The following workflow outlines a standard in vivo protocol for evaluating this compound's potential myelosuppressive effects, based on methodologies from cited clinical trials.
Protocol Details:
Study Design:
Administration & Dosing:
Blood Collection & Analysis (Primary Endpoint):
Terminal Analysis (Bone Marrow Examination):
Data Interpretation & Risk Assessment:
The diagram below illustrates the JAK/STAT signaling pathway and highlights this compound's selective mechanism of action, which underlies its safety profile.
The table below summarizes key efficacy and safety data for itacitinib and ruxolitinib in acute GVHD treatment.
| Parameter | This compound + Corticosteroids (First-line) | Ruxolitinib + Corticosteroids (First-line) | Ruxolitinib (Steroid-Refractory) |
|---|---|---|---|
| Study Name / Type | GRAVITAS-301 (Phase III) [1] | Real-World Study [2] | Real-World Study [3] |
| Overall Response Rate (ORR) | 74% at Day 28 [1] | 86% at Day 7; 92% at Day 14 [2] | 91% (Best ORR) [3] |
| Complete Response (CR) Rate | Not Specified | Not Specified | 69.6% (Best CR) [3] |
| Key Efficacy Conclusion | Primary endpoint not met; no statistically significant ORR improvement vs placebo + corticosteroids (66.4%) [1] | Significantly higher ORR vs steroid-only group (68% at Day 7) [2] | Effective in real-world practice, consistent with clinical trials [3] |
| Common Adverse Events (Grade ≥3) | Thrombocytopenia (34.9%), Anemia (29.8%) [1] | Neutropenia (32.5%), CMV infection (34.9%) [2] | Data not specifically listed in results |
For your reference, here are the methodologies from the pivotal clinical trials cited.
GRAVITAS-301 (this compound) Trial Design [1]
Ruxolitinib Real-World Study Design (First-line) [2]
The following diagram illustrates the simplified JAK-STAT signaling pathway involved in GVHD and the mechanism of JAK inhibitors.
The diagram shows that JAK inhibitors like This compound (selective JAK1 inhibitor) and ruxolitinib (JAK1/2 inhibitor) work by blocking the phosphorylation and subsequent activation of the JAK-STAT signaling pathway [2]. This pathway is central to the immune cell activation and inflammatory cytokine release that drives GVHD pathogenesis.
| Clinical Context & Endpoint | This compound Arm | Placebo Arm | Result & Significance |
|---|---|---|---|
| Initial Treatment of aGVHD (GRAVITAS-301) [1] | |||
| Overall Response Rate (ORR) at Day 28 | 74% (162/219) | 66% (146/220) | Not statistically significant (p=0.078) [1] |
| Complete Response (CR) Rate at Day 28 | 53% (116/219) | 40% (89/220) | Numerical improvement, but primary endpoint (ORR) not met [1] |
| Prevention of GVHD/CRS (Haploidentical Transplant) [2] [3] [4] | |||
| Incidence of Grade 3-4 aGVHD (by day +180) | 0% | Historical data: ~10-15% [2] | Highly effective prevention of severe aGVHD [2] [4] |
| Incidence of Grade 2-4 CRS | 0% (All cases were Grade 0 or 1) | Historical data: ~17% for severe CRS [2] [4] | Highly effective prevention of severe CRS [2] [4] |
| 1-Year Overall Survival | 80% | -- | Encouraging survival rate [3] [5] |
To help you interpret the data, here are the methodologies and key design elements from the cited trials.
The diagrams below illustrate the biological rationale for using this compound in GVHD and the different clinical applications tested in the trials.
Figure 1: JAK-STAT Signaling Pathway in GVHD/CRS. The cytokines Interferon-gamma (IFN-γ) and Interleukin-6 (IL-6), central to the pathophysiology of acute GVHD and Cytokine Release Syndrome (CRS), signal through the JAK-STAT pathway. This compound, as a selective JAK1 inhibitor, blocks this signaling to dampen the inflammatory immune response [2] [3].
Figure 2: Clinical Context of this compound Trials. The efficacy of this compound differs significantly between its use as a preventive agent in high-risk haploidentical transplants and as a first-line treatment for established acute GVHD, highlighting the importance of clinical context [2] [1] [3].
The evidence suggests that the therapeutic potential of this compound may be greater in prophylaxis than in treatment. Further results from ongoing trials, such as the Phase 3 GRAVITAS-309 trial (NCT03584516) for chronic GVHD, will provide a more complete picture of its utility across the GVHD spectrum [6].
| Outcome Measure | Results |
|---|---|
| Patients Enrolled | 42 [1] [2] [3] |
| This compound Dose | 200 mg daily from day -3 to +100 or +180, followed by a taper [1] [2] [3] |
| GVHD Prophylaxis Backbone | Post-transplant cyclophosphamide (PtCy), Tacrolimus, Mycophenolate Mofetil [1] [2] [3] |
| Grade III-IV acute GVHD (by day +180) | 0% [1] [2] [3] |
| Grade II acute GVHD (cumulative incidence at day +100) | 17.3% - 21.9% [1] [3] [4] |
| Moderate/Severe Chronic GVHD (1-year cumulative incidence) | 5% [1] [2] [3] |
| Severe CRS (Grade 2-5) | 0% [1] [2] |
| Any CRS (All Grade 1) | 78% [1] [4] |
| Relapse (2-year cumulative incidence) | 14% [1] [2] |
| Overall Survival (1-year) | 80% [1] [2] [3] |
| GVHD-free, Relapse-free Survival (GRFS) (1-year) | 79% [2] [3] [4] |
| Non-Relapse Mortality (at day +180) | 8% [1] [4] |
For researchers, the key methodological details and scientific rationale behind this trial are outlined below.
The following diagram illustrates the targeted JAK/STAT signaling pathway and the mechanism of this compound.
This compound's profile differs from other JAK inhibitors, particularly in its selectivity, which underlies its efficacy and safety trade-offs.
| Drug | Primary Target | Key Differentiating Features & Clinical Context |
|---|---|---|
| This compound | JAK1 | Minimal myelosuppression; ideal for prophylaxis during engraftment [5]. Effective against CRS and aGVHD in haplo-HCT [1] [4]. |
| Ruxolitinib | JAK1/JAK2 | FDA-approved for steroid-refractory aGVHD/cGVHD [6]. Broader inhibition can cause cytopenias (anemia, thrombocytopenia) [6]. |
| Baricitinib | JAK1/JAK2 (JAK3-sparing) | Preclinical models suggest potentially better Treg preservation and less disruption of IL-2 signaling vs. ruxolitinib [6]. |
Current evidence for this compound in haplo-HCT is promising but primarily from single-arm studies. The field awaits data from larger, randomized controlled trials to definitively confirm these benefits.
The following table summarizes the JAK inhibitor selectivity profiles as reported in the literature. Note that "Itacitinib" is the only one for which a direct, half-maximal inhibitory concentration (IC₅₀) value was found in the search results.
| JAK Inhibitor | Primary Selectivity Profile | Reported IC₅₀ or Fold Selectivity | Key Supporting Experimental Evidence |
|---|---|---|---|
| This compound | Selective JAK1 inhibitor | JAK1 IC₅₀: ~ nM range (specific value not given in results) [1] | In vitro and in vivo suppression of IFN-γ-induced STAT1 phosphorylation [2] [3]. |
| Upadacitinib | Selective JAK1 inhibitor [4] [5] [6] | Information missing | Developed to be a JAK1 preferential inhibitor [6]. Effective in clinical trials for atopic dermatitis [5]. |
| Filgotinib | Preferential JAK1 inhibitor [4] [6] | Information missing | Its active metabolite (GS-829845) shows preferential inhibition of the JAK1 pathway [6]. |
| Abrocitinib | Selective JAK1 inhibitor [5] | Information missing | Effective in clinical trials for atopic dermatitis [5]. |
| Tofacitinib | Non-selective (JAK1 and JAK3 strong; JAK2 and TYK2 minor) [4] [7] | Information missing | First-generation, non-selective JAK inhibitor [7]. |
| Baricitinib | Non-selective (JAK1 and JAK2 strong; TYK2 moderate; JAK3 minor) [4] [7] | Information missing | First-generation, non-selective JAK inhibitor [7]. |
| Ruxolitinib | JAK1/JAK2 inhibitor [7] [2] [3] | Information missing | Approved for myelofibrosis and polycythemia vera [7]. |
| Fedratinib | Selective JAK2 inhibitor [7] [2] [3] | Information missing | Classified as a selective JAK2 inhibitor [7] [2]. |
The search results included a preclinical study that directly compared this compound with a JAK2 inhibitor (Fedratinib) and a JAK1/2 inhibitor (Ruxolitinib), providing functional evidence for its selectivity [2] [3].
This functional data underscores that selectivity is not just a biochemical measure but has direct consequences for biological activity and potential clinical application.
While the specific protocols for the studies cited above were not detailed in the search results, the determination of JAK inhibitor selectivity typically relies on the following established methodologies:
The diagram below illustrates the JAK-STAT signaling pathway and the mechanism of JAK inhibitors.
For a researcher, it is critical to understand that "selectivity" is multi-faceted. When comparing molecules, consider these factors beyond a single IC₅₀ ratio:
The primary rationale for itacitinib's reduced myelotoxicity lies in its selective inhibition of JAK1 over JAK2 [1]. Since JAK2 is critically involved in the signaling of hematopoietic growth factors like erythropoietin and thrombopoietin, its inhibition is directly linked to cytopenias (anemia, thrombocytopenia) [2]. This compound's selectivity helps minimize this disruption.
The table below summarizes the key differential features of this compound and other JAK inhibitors based on the available data.
| Inhibitor | Primary Target | Key Myelotoxicity Concern | Evidence Context | Clinical Implication |
|---|---|---|---|---|
| This compound | JAK1 [1] | Minimal myelotoxicity [3] | In vitro & transplant models [3] | Suitable where blood count recovery is critical [3] |
| Ruxolitinib | JAK1/JAK2 [2] | Anemia, Thrombocytopenia [2] | Approved for MF; dose-limiting in trials [2] | Effective but requires monitoring for cytopenias [2] |
| Fedratinib | JAK2 [2] | Anemia [2] | Approved for MF; clinical trials [2] | Potent JAK2 inhibition carries significant anemia risk [2] |
| Fedratinib (Preclinical) | JAK2 [4] | Not specifically measured | Mouse HLH model; suppressed pSTAT1 [4] | Serves as a selective JAK2 inhibitor tool in research [4] |
To objectively assess the myelotoxicity profile of an agent like this compound in a preclinical setting, a quantitative hematopoietic reconstitution protocol can be employed. The diagram below outlines the core workflow of such a method, which allows for tracking the generation of mature blood cells from transplanted stem and progenitor cells.
Workflow Description: This protocol enables a quantitative comparison of the capacity of different hematopoietic stem and progenitor cells (HSPCs) to regenerate entire blood lineages in vivo [5].
| Endpoint | This compound (N=23) | Placebo (N=23) | P-value / Significance |
|---|---|---|---|
| Primary: Grade ≥2 CRS by Day 14 | 17.4% | 56.5% | P = .003 [1] [2] |
| Any Grade CRS (Overall Incidence) | 65.2% | 87.0% | Reported [2] |
| CRS Intervention with Tocilizumab | 17.4% | 65.2% | Reported [3] [1] |
| Any Grade ICANS by Day 28 | 13.0% | 34.8% | Reported [3] [1] |
| Best Overall Response Rate (ORR) | 78.3% | 73.9% | Not Significant [3] [1] |
This compound (INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1) [4]. The rationale for its use in CRS prevention is rooted in its ability to broadly inhibit the signaling of multiple pro-inflammatory cytokines implicated in the CRS cascade.
The following diagram illustrates how this compound targets the JAK/STAT signaling pathway to prevent CRS.
The primary evidence comes from the 2-part phase 2 INCB 39110-211 study (NCT04071366) [1].
The following table compares this compound's profile and available data on other investigated agents for CRS prophylaxis.
| Prophylaxis Agent | Mechanism of Action | Prophylactic Efficacy & Key Findings |
|---|---|---|
| This compound | Selective JAK1 inhibitor | Significantly reduced incidence of Grade ≥2 CRS (17.4% vs 56.5% with placebo); also reduced ICANS [3] [1]. |
| Tocilizumab | IL-6 receptor antagonist | Not recommended. A study (ZUMA-1) showed prophylactic use led to higher inflammatory cytokines and increased severe ICANS [1]. |
| Anakinra | IL-1 receptor antagonist | A single-arm study showed promise, but some patients still required rescue therapy; lack of placebo comparator limits strength of evidence [1]. |
Prophylactic this compound was generally well-tolerated in the studied population [3].
The following table consolidates the key findings from a single-dose, open-label, parallel-group study that compared this compound in participants with normal renal function, severe renal impairment (eGFR <30 mL/min/1.73 m² not on dialysis), and end-stage renal disease (ESRD) on hemodialysis [1] [2].
| Parameter | Severe Renal Impairment (vs. Normal) | ESRD: Dosed Pre-Hemodialysis (vs. Normal) | ESRD: Dosed Post-Hemodialysis (vs. Normal) | Safety Summary |
|---|---|---|---|---|
| Cmax (Geometric Mean Ratio [90% CI]) | 1.65 [1.13 - 2.39] [1] | 0.71 [0.49 - 1.03] [1] | 0.83 [0.57 - 1.20] [1] | Well tolerated; only 3 grade 1 treatment-emergent adverse events were reported across the study [1]. |
| AUC0-∞ (Geometric Mean Ratio [90% CI]) | 2.23 [1.56 - 3.18] [1] | 0.81 [0.57 - 1.16] [1] | 0.95 [0.66 - 1.35] [1] | |
| Dosing Recommendation | No dose adjustment recommended [1]. | Can be administered regardless of the timing of hemodialysis [1]. | Can be administered regardless of the timing of hemodialysis [1]. |
The data in the table above were generated from a specific clinical study. Here is a detailed breakdown of its methodology [1]:
The workflow of this study design is illustrated below:
The available evidence indicates that: